Ethyl Heptanoate
Description
This compound has been reported in Humulus lupulus, Opuntia ficus-indica, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-8-9(10)11-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQGDYNRXLTQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040112 | |
| Record name | Ethyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a wine, brandy-like odour | |
| Record name | Heptanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oenanthic ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |
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| Record name | Ethyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
188.00 to 189.00 °C. @ 760.00 mm Hg | |
| Record name | Oenanthic ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.29 mg/mL, Slightly soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 3ml 70% ethanol (in ethanol) | |
| Record name | Oenanthic ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Ethyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.867-0.872 | |
| Record name | Ethyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-30-9 | |
| Record name | Ethyl heptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl oenanthate | |
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| Record name | ETHYL HEPTANOATE | |
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| Record name | Heptanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl enantate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.076 | |
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| Record name | ETHYL OENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45R404Y5X8 | |
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| Record name | Oenanthic ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-66.1 °C | |
| Record name | Oenanthic ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl heptanoate, also known as ethyl enanthate, is an organic compound classified as a fatty acid ethyl ester. It is formed from the condensation of heptanoic acid and ethanol.[1][2] This colorless liquid is recognized for its characteristic fruity odor, often likened to grapes, pineapple, or cognac, which has led to its widespread use in the flavor and fragrance industries.[1][3][4] Beyond its sensory applications, this compound serves as a valuable intermediate in organic synthesis and as a solvent in various industrial applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, and relevant safety information.
Physicochemical Properties
This compound is a moderately volatile and relatively non-polar molecule. Its physical and chemical characteristics are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₁₈O₂ | |
| Molecular Weight | 158.24 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity, wine-like, cognac | |
| Melting Point | -66 °C | |
| Boiling Point | 188-189 °C (at 760 mm Hg) | |
| Density | 0.860 - 0.87 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.411 - 1.415 | |
| Vapor Pressure | 0.680 mmHg at 25 °C | |
| Flash Point | 66 °C (151 °F) - closed cup |
Table 2: Solubility and Partitioning of this compound
| Solvent | Solubility | References |
| Water | 0.29 mg/mL; Insoluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Ether | Soluble | |
| Propylene Glycol | Slightly soluble | |
| Glycerol | Insoluble | |
| Partition Coefficient | ||
| logP (o/w) | 3.333 (estimated) |
Synthesis and Reactivity
2.1. Synthesis
The primary method for synthesizing this compound is through the Fischer esterification of heptanoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.
A recent study in 2024 highlighted the use of a microreactor system for the acid-catalyzed esterification, achieving a 98% conversion in 45 minutes at 100°C with 2.5% sulfuric acid. This method offers significant improvements in reaction time compared to conventional batch reactors due to enhanced heat transfer and reduced diffusion limitations.
Experimental Protocol: Fischer Esterification of Heptanoic Acid
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanoic acid and a molar excess of ethanol (e.g., 3-5 equivalents).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the carboxylic acid weight) to the reaction mixture while stirring.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours (the exact time can be monitored by techniques like TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation.
2.2. Reactivity
The chemical reactivity of this compound is primarily centered around its ester functional group.
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Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to heptanoic acid and ethanol. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid.
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Transesterification: this compound can undergo transesterification in the presence of another alcohol and a catalyst (acid or base) to form a different ester.
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Oxidation: While generally stable, this compound can undergo oxidation at high temperatures or upon prolonged exposure to light, which can affect its purity and aroma.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. Key expected signals include a triplet for the terminal methyl group of the heptanoyl chain, a triplet for the methyl group of the ethyl group, a quartet for the methylene group of the ethyl group adjacent to the oxygen, and multiplets for the methylene groups of the heptanoyl chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for each of the nine carbon atoms in the molecule, including a characteristic downfield signal for the carbonyl carbon of the ester.
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IR (Infrared) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band around 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. Other significant peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely include characteristic losses of the ethoxy group (-OCH₂CH₃) and fragments corresponding to the acylium ion [CH₃(CH₂)₅CO]⁺.
Safety and Handling
This compound is considered a combustible liquid and should be kept away from heat, sparks, and open flames. It can cause skin and eye irritation, and inhalation may lead to respiratory irritation.
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
In case of contact: For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Firefighting: Use dry chemical, foam, carbon dioxide, or water spray to extinguish a fire.
References
Ethyl Heptanoate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 106-30-9[1][2][3][4][5]
Molecular Formula: C₉H₁₈O₂
Molecular Weight: 158.24 g/mol
This technical guide provides an in-depth overview of ethyl heptanoate, a fatty acid ethyl ester. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, synthesis, and analytical methods.
Core Chemical and Physical Properties
This compound, also known as ethyl enanthate, is a clear, colorless liquid recognized for its characteristic fruity aroma, often compared to that of grapes or cognac. It is the ester formed from the condensation of heptanoic acid and ethanol. While soluble in organic solvents like alcohol, ether, and chloroform, it is insoluble in water.
| Property | Value | Source |
| CAS Number | 106-30-9 | |
| Molecular Formula | C₉H₁₈O₂ | |
| Molecular Weight | 158.24 g/mol | |
| Boiling Point | 188-189 °C | |
| Melting Point | -66 °C | |
| Density | 0.87 g/mL at 25 °C | |
| Refractive Index | 1.412 (n20/D) |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of heptanoic acid with ethanol. This reaction is typically catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from heptanoic acid and ethanol.
Materials:
-
Heptanoic acid
-
Ethanol (in excess)
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Methodology:
-
Combine heptanoic acid and an excess of ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Attach a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the product.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove excess ethanol and the acid catalyst.
-
Wash with a sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with brine to remove any remaining water-soluble byproducts.
-
Separate the organic layer and dry it over a suitable drying agent like anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation to obtain the final product.
A study in 2024 highlighted the use of a microreactor system for the acid-catalyzed esterification, which achieved a 98% conversion in 45 minutes at 100°C with 2.5% sulfuric acid. This method offers a significant improvement in reaction time compared to conventional batch reactors, which required 6 hours for the same conversion rate, owing to better heat transfer and reduced diffusion limitations.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound, providing both separation and identification based on mass fragmentation patterns.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound in a sample.
Instrumentation and Reagents:
-
Gas Chromatograph with a mass selective detector.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysysiloxane).
-
Carrier Gas: Helium (99.999% purity).
-
Solvent for sample preparation (e.g., dichloromethane or hexane).
-
Certified reference standard of this compound.
Methodology:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent to a concentration within the calibration range. If necessary, perform extraction or cleanup to remove interfering matrix components.
-
Instrument Setup:
-
Injector: Set to a temperature of 250°C with a split or splitless injection mode.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected fragments of this compound.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
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Data Acquisition: Acquire data throughout the GC run.
-
Data Analysis:
-
Identification: Confirm the presence of this compound by comparing the retention time and the acquired mass spectrum with that of a certified reference standard. Key mass fragments for this compound can be used for confirmation.
-
Quantification: Create a calibration curve using the certified reference standard at various concentrations to quantify the amount of this compound in the sample.
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Applications in Research and Drug Development
This compound has several applications relevant to the scientific and pharmaceutical fields:
-
Flavoring and Fragrance Industry: It is widely used as a flavoring agent in food and beverages and as a fragrance component in perfumes and cosmetics.
-
Pharmaceutical Formulations: Due to its solvent properties, this compound can be used as a solvent or carrier for active pharmaceutical ingredients, potentially enhancing the stability and bioavailability of certain medications.
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Organic Synthesis: It serves as a reagent or solvent in various organic synthesis and analytical chemistry applications.
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Agricultural Chemicals: this compound is employed in the formulation of some pesticides and herbicides as a carrier to improve the effectiveness of the active ingredients.
-
Biochemical Research: It can be used as a model compound for studying ester hydrolysis reactions. Additionally, it has been investigated for its potential antimicrobial properties against certain bacteria and fungi.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is reported to have low toxicity upon ingestion and skin contact. For detailed safety information, refer to the material safety data sheet (MSDS).
References
The Occurrence of Ethyl Heptanoate in Nature: A Technical Guide for Researchers
An in-depth examination of the presence of ethyl heptanoate in fruits and fermented beverages, detailing its biosynthesis, analytical methodologies for its quantification, and a summary of its concentration in various natural sources.
This compound, a volatile ester recognized by its characteristic fruity and wine-like aroma, is a significant contributor to the flavor and bouquet of numerous fruits and fermented beverages.[1][2] Its presence, even at trace levels, can significantly influence the sensory profile of these products, making it a molecule of great interest to the food, beverage, and flavor industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and the analytical techniques employed for its detection and quantification, tailored for researchers, scientists, and professionals in drug development.
Natural Distribution and Quantitative Data
This compound has been identified in a wide array of fruits, including apples, apricots, grapes, pineapples, and strawberries.[2][3] It is also a common product of fermentation, contributing to the characteristic aroma of alcoholic beverages such as wine, beer, brandy, and whiskey.[3] The concentration of this compound can vary significantly depending on the fruit variety, ripeness, and the specific conditions of fermentation, including the yeast strain used.
Below is a summary of reported concentrations of this compound in various fruits and fermented beverages. It is important to note that these values can be influenced by numerous factors and should be considered as indicative ranges.
| Product | Concentration Range | Notes | References |
| Alcoholic Beverages (General) | 8.5 - 20 mg/kg | As a food flavoring agent. | |
| Wine (Chardonnay) | High Odor Activity Value | Detected as a key aroma compound. | |
| Ale Beer | 70 - 500 ppb (for Ethyl Hexanoate) | Common levels for similar ethyl esters. This compound is a known contributor to the "British lollipop" ester character in some ales. | |
| Cachaça, Rum, Whisky | Limit of Detection: 29 µg/L (for Ethyl Hexanoate) | Indicates the sensitivity of analytical methods for similar esters in spirits. |
Biosynthesis of this compound
The formation of this compound in both fruits and fermented beverages is a result of enzymatic esterification. The fundamental reaction involves the condensation of an alcohol (ethanol) with an acyl-coenzyme A (acyl-CoA) derivative of heptanoic acid.
In Fruits
In fruits, the biosynthesis of esters is primarily catalyzed by a family of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol substrate. The availability of both the alcohol (primarily ethanol produced during ripening) and the acyl-CoA precursor is a critical factor determining the final concentration of the ester. The pathway is a part of the broader fatty acid metabolism that occurs during fruit ripening.
In Fermented Beverages
During alcoholic fermentation, yeast, particularly Saccharomyces cerevisiae, is the primary producer of this compound. The biosynthesis of fatty acid ethyl esters (FAEEs) in yeast is catalyzed by enzymes with acyl-CoA:ethanol O-acyltransferase activity, such as Eeb1 and Eht1, or by wax ester synthases (WS/DGAT). These enzymes utilize ethanol, a primary product of fermentation, and acyl-CoAs derived from fatty acid synthesis. The expression levels of these enzymes and the availability of medium-chain fatty acid precursors are key factors influencing the production of this compound.
Experimental Protocols for Quantification
The analysis of volatile compounds like this compound from complex matrices such as fruits and beverages requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted method for this purpose.
Protocol: HS-SPME-GC-MS Analysis of this compound
This protocol provides a general framework for the quantification of this compound. Specific parameters may require optimization based on the sample matrix and instrumentation.
1. Sample Preparation:
-
Fruits: Homogenize a known weight of the fruit sample (e.g., 5 g) in a blender. Transfer the homogenate to a headspace vial (e.g., 20 mL). To enhance the release of volatile compounds, a saturated solution of sodium chloride (e.g., 5 mL) can be added.
-
Fermented Beverages: For clear beverages like wine or beer, a direct sample (e.g., 5-10 mL) can be placed into the headspace vial. For beverages with high sugar content, a distillation step may be necessary prior to analysis. An internal standard (e.g., ethyl nonanoate) should be added for accurate quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds, including esters.
-
Extraction: Place the vial in a heated agitator (e.g., 40-60°C for 30-60 minutes). Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the trapped analytes.
-
Separation: Use a suitable capillary column (e.g., a wax or a mid-polar phase column) for the separation of the volatile compounds. A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).
-
Detection and Quantification: The mass spectrometer is used for the identification and quantification of the separated compounds. Identification is achieved by comparing the mass spectrum of the analyte with a reference library (e.g., NIST). Quantification is performed by creating a calibration curve using standards of this compound and the internal standard.
References
Olfactory and gustatory characteristics of ethyl heptanoate.
An In-Depth Technical Guide to the Olfactory and Gustatory Characteristics of Ethyl Heptanoate
Abstract
This compound, also known as ethyl enanthate, is a fatty acid ethyl ester recognized for its potent and complex sensory characteristics. It is a key aroma compound found naturally in a variety of fruits and fermented beverages, contributing significantly to their flavor profiles.[1] This technical guide provides a comprehensive overview of the olfactory and gustatory properties of this compound, intended for researchers, scientists, and professionals in the drug development, flavor, and fragrance industries. The document details its sensory profile, quantitative thresholds, and the underlying biochemical signaling pathways of perception. Furthermore, it outlines standard experimental methodologies for sensory evaluation and presents all quantitative data in structured tables for clarity and comparative analysis.
Physicochemical Properties
This compound (C₉H₁₈O₂) is the ester formed from the condensation of heptanoic acid and ethanol.[2] It exists as a clear, colorless liquid with physical and chemical properties that contribute to its volatility and sensory perception.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈O₂ | [2][4] |
| Molar Mass | 158.241 g·mol⁻¹ | |
| Appearance | Clear colorless liquid | |
| CAS Number | 106-30-9 | |
| FEMA Number | 2437 | |
| Melting Point | -66 °C | |
| Boiling Point | 188 to 189 °C | |
| Density | 0.87 g/mL at 25 °C | |
| Flash Point | 74 °C (closed cup) | |
| Water Solubility | 0.29 mg/mL |
Olfactory Characteristics
2.1 Odor Profile The aroma of this compound is predominantly fruity and complex. It is most frequently described as having a fruity odor reminiscent of cognac, with a winy-brandy character. Other common descriptors include grape, pineapple, apple, pear, and berry notes. Its diffusive nature also adds a sense of "juiciness" to flavor and fragrance compositions.
2.2 Quantitative Olfactory Data The detection threshold of a compound is the minimum concentration at which it can be perceived by the human senses. For this compound, the olfactory threshold is remarkably low, highlighting its potency as an aroma compound.
| Parameter | Medium | Value | Reference(s) |
| Odor Detection Threshold | Water | 2 ppb | |
| Odor Detection Threshold | Water | 2.2 ppb | |
| Substantivity on Smelling Blotter | 100% Solution | 56 hours |
2.3 Olfactory Signaling Pathway The perception of odorants like this compound begins in the olfactory epithelium. The process is initiated when the volatile ester binds to specific Olfactory Receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This binding event triggers a conformational change in the receptor, activating an associated olfactory-specific G-protein, G-olf. The activated G-olf stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, permitting an influx of Na⁺ and Ca²⁺ ions. This influx leads to the depolarization of the neuron's membrane, generating a receptor potential that, if strong enough, initiates an action potential that travels to the olfactory bulb in the brain for processing.
References
A Technical Guide to the Biosynthesis of Ethyl Heptanoate in Saccharomyces cerevisiae
Abstract: Ethyl heptanoate is a volatile ester that contributes desirable fruity and grape-like aromas to fermented beverages. Its biosynthesis in the yeast Saccharomyces cerevisiae is a subject of significant interest for the food, beverage, and biotechnology industries. This technical guide provides an in-depth overview of the metabolic pathways, key enzymes, and regulatory mechanisms governing the production of this compound. Furthermore, it details metabolic engineering strategies aimed at enhancing its yield, presents quantitative data from relevant studies, and outlines key experimental protocols for researchers in the field.
The Core Biosynthesis Pathway
The final step in the formation of this compound is an esterification reaction. This process involves the condensation of an activated medium-chain fatty acid, heptanoyl-CoA, with ethanol.[1] This reaction is catalyzed by specific enzymes within the yeast cell.
Key Enzymes: Acyl-CoA:Ethanol O-Acyltransferases
In Saccharomyces cerevisiae, the synthesis of medium-chain fatty acid ethyl esters (MCFA-EEs), including this compound, is primarily catalyzed by two acyl-CoA:ethanol O-acyltransferases encoded by the EEB1 and EHT1 genes.[2][3][4][5]
-
Eeb1p: This is considered the main enzyme responsible for the bulk of MCFA-EE production.
-
Eht1p: This enzyme plays a secondary role in the synthesis of these esters.
A crucial characteristic of both Eeb1p and Eht1p is their bifunctional nature; they possess both ester synthesis (acyltransferase) and hydrolysis (esterase) capabilities. This dual activity can create a futile cycle, potentially limiting the net accumulation of ethyl esters even when the enzymes are overexpressed.
References
- 1. Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Solubility Profile of Ethyl Heptanoate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of ethyl heptanoate in various organic solvents. This compound, a fatty acid ethyl ester, is recognized for its characteristic fruity aroma and is utilized in the flavor, fragrance, and pharmaceutical industries.[1] A thorough understanding of its solubility is paramount for its application in synthesis, formulation, and quality control. This document consolidates available solubility data, outlines the theoretical principles governing its solubility, and provides detailed experimental protocols for the precise determination of its solubility parameters.
Introduction
This compound (C₉H₁₈O₂), also known as ethyl enanthate, is the ester formed from the condensation of heptanoic acid and ethanol.[2] Its molecular structure, featuring a seven-carbon alkyl chain and an ethyl ester group, imparts a predominantly non-polar character, which dictates its solubility behavior. This guide serves as a critical resource for professionals requiring in-depth knowledge of this compound's solubility for applications ranging from reaction chemistry to final product formulation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | [3][4] |
| Molecular Weight | 158.24 g/mol | [4] |
| Appearance | Colorless liquid | |
| Odor | Fruity, reminiscent of cognac or grape | |
| Boiling Point | 188-189 °C | |
| Melting Point | -66 °C | |
| Density | 0.87 g/mL at 25 °C | |
| Refractive Index | n20/D 1.412 | |
| Water Solubility | 0.29 mg/mL; 126 mg/L at 20°C; 290 mg/L at 25°C |
Solubility of this compound
Theoretical Considerations
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound, with its long hydrocarbon tail, makes it a relatively non-polar molecule. However, the presence of the ester group introduces some polarity. This amphiphilic nature suggests that this compound will be most soluble in solvents of similar, moderate to low polarity.
Qualitative and Semi-Quantitative Solubility Data
Table 2: Solubility of this compound in Various Solvents
| Solvent | Classification | Solubility | Reference |
| Water | Highly Polar Protic | Insoluble / Slightly Soluble (0.29 mg/mL) | |
| 70% Ethanol | Polar Protic | Soluble (1 mL in 3 mL) | |
| Ethanol | Polar Protic | Soluble, Miscible | |
| Ether | Non-Polar | Soluble, Miscible | |
| Chloroform | Non-Polar | Soluble, Miscible | |
| Fixed Oils | Non-Polar | Soluble | |
| Paraffin Oil | Non-Polar | Soluble | |
| Propylene Glycol | Polar Protic | Slightly Soluble | |
| Glycerol | Highly Polar Protic | Insoluble |
Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Shake-Flask Method Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solute is essential to ensure saturation.
-
Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle.
-
To ensure complete separation of the solid and liquid phases, centrifugation of the sample is recommended.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Quantify the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as g/100 mL, mg/mL, or mole fraction.
-
Logical Workflow and Visualizations
Experimental Workflow for Solubility Determination
The logical flow of the shake-flask method for determining the solubility of this compound can be visualized as follows:
Synthesis of this compound
The standard laboratory synthesis of this compound is achieved through Fischer esterification. This reaction provides context for the purification steps where solubility is a critical factor.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound in various organic solvents. While a comprehensive quantitative dataset is not currently available in the public domain, the provided qualitative and semi-quantitative data, in conjunction with the detailed experimental protocol, offers a robust framework for researchers and drug development professionals. The principles outlined herein will aid in solvent selection for synthesis, purification, and formulation, ensuring the effective application of this compound in diverse scientific and industrial contexts.
References
Spectroscopic Characterization of Ethyl Heptanoate: A Technical Guide
Introduction: Ethyl heptanoate, an ester recognized by its characteristic fruity, grape-like aroma, finds extensive application in the flavor and fragrance industries.[1] A thorough understanding of its chemical structure is paramount for quality control, regulatory compliance, and research and development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented, alongside a logical workflow diagram, to support researchers, scientists, and drug development professionals in their analytical endeavors.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: 1H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.12 - 4.09 | Quartet | 2H | -O-CH2 -CH3 |
| 2.29 | Triplet | 2H | -CO-CH2 -CH2- |
| 1.60 | Quintet | 2H | -CO-CH2-CH2 -CH2- |
| 1.31 | Multiplet | 6H | -(CH2)3-CH3 |
| 1.24 | Triplet | 3H | -O-CH2-CH3 |
| 0.90 | Triplet | 3H | -(CH2)5-CH3 |
Solvent: CDCl3. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: 13C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| 173.79 | C =O (Ester carbonyl) |
| 60.13 | -O-CH2 -CH3 |
| 34.44 | -CO-CH2 -CH2- |
| 31.58 | -(CH2)4-CH2 -CH3 |
| 28.92 | -CO-CH2-CH2 -CH2- |
| 25.05 | -CO-(CH2)2-CH2 -CH2- |
| 22.57 | -(CH2)5-CH2 -CH3 |
| 14.30 | -O-CH2-CH3 |
| 14.03 | -(CH2)6-CH3 |
Solvent: CDCl3. Reference: CDCl3 at 77.16 ppm.[2]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Functional Group Assignment |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1240 | Strong | C-O stretch (Ester) |
| 2950-2850 | Strong | C-H stretch (Alkyl) |
| 1465-1375 | Medium | C-H bend (Alkyl) |
Table 4: Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 159.0 | ~5 | [M+H]+ (Protonated molecular ion) |
| 115 | ~20 | [M - OCH2CH3]+ |
| 88 | 99.99 | McLafferty rearrangement product |
| 73 | ~30 | [COOCH2CH3]+ |
| 43 | 61.49 | [CH2CH2CH3]+ |
Molecular Weight of this compound: 158.24 g/mol .[3] A prominent peak is often observed at m/z 88, which is characteristic of the McLafferty rearrangement in ethyl esters.[2] The protonated molecular ion [M+H]⁺ can be observed at m/z 159.0, particularly with softer ionization techniques.[4]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of pure this compound for 1H NMR and 50-100 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.
2. 1H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
3. 13C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz 1H frequency).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid Film):
-
Place one to two drops of pure this compound directly onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform capillary film between the plates.
-
Ensure no air bubbles are trapped in the film.
2. Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm-1).
-
A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Preparation and Introduction (for Electron Ionization - EI):
-
For direct infusion, dilute a small amount of this compound in a volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) system for separation prior to analysis.
2. Electron Ionization (EI) Parameters:
-
Ionization Energy: Typically 70 eV.
-
Source Temperature: Approximately 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Logical workflow for the spectroscopic characterization of this compound.
References
Thermochemical Profile of Ethyl Heptanoate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the thermochemical properties of ethyl heptanoate (C₉H₁₈O₂), a fatty acid ethyl ester with applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering critically evaluated data, detailed experimental methodologies, and a logical workflow for thermochemical analysis.
Core Thermochemical Data
The following tables summarize the key thermochemical and physical properties of this compound. These values have been compiled from various sources, including the NIST/TRC Web Thermo Tables, and represent the most current and reliable data available.[1]
Table 1: Enthalpy and Entropy Data for this compound
| Property | State | Value | Units |
| Standard Molar Enthalpy of Formation | Liquid | -627.5 ± 2.8 | kJ/mol |
| Standard Molar Enthalpy of Formation | Gas | -579.8 ± 2.9 | kJ/mol |
| Standard Molar Enthalpy of Vaporization (at 298.15 K) | - | 47.7 ± 0.4 | kJ/mol |
| Standard Molar Entropy (S⁰) | Liquid | 423.5 ± 3.0 | J/mol·K |
Data sourced from the NIST Chemistry WebBook and other cited literature.[2][3]
Table 2: Heat Capacity of this compound
| Phase | Temperature (K) | Pressure (MPa) | Value (J/mol·K) |
| Liquid | 305 | 0.1 | 304.3 |
| Liquid | 387 | 0.1 | 345.1 |
| Liquid | 305 | 16.3 | 299.8 |
| Liquid | 387 | 16.3 | 338.9 |
| Ideal Gas | 298.15 | - | 234.5 |
Isobaric molar heat capacities for the liquid phase show an increase with temperature and a decrease with pressure.[4][5]
Table 3: Phase Transition and Physical Properties of this compound
| Property | Value | Units |
| Molecular Weight | 158.24 | g/mol |
| Melting Point | -66.0 | °C |
| Boiling Point (at 760 mmHg) | 188.0 - 189.0 | °C |
| Density (at 25 °C) | 0.87 | g/mL |
| Vapor Pressure (at 25 °C) | 0.68 | mmHg |
| Flash Point | 66.11 | °C |
These physical properties are essential for handling, storage, and process design.
Experimental Protocols
Detailed and precise experimental methodologies are critical for obtaining high-quality thermochemical data. The following sections outline the standard procedures for determining the key thermochemical properties of liquid esters like this compound.
Determination of Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation is determined by measuring the enthalpy of combustion using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5-1.0 g) is placed in a crucible within the combustion bomb. A known length of ignition wire is positioned in contact with the sample.
-
Bomb Assembly and Pressurization: The bomb is sealed and purged with oxygen before being pressurized with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then assembled with a stirrer and a high-precision thermometer. The entire assembly is placed in an isothermal jacket to minimize heat exchange with the surroundings.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.
-
Data Analysis: The heat released during combustion is calculated from the temperature rise of the calorimeter system, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and corrections for the heat of ignition and the formation of nitric acid.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the determined enthalpy of combustion using Hess's law, incorporating the standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined by various methods, including calorimetry and correlation gas chromatography.
Calorimetric Method:
-
Apparatus: A vaporization calorimeter is used, which consists of a heated chamber for the sample, a condenser, and a system to measure the heat input.
-
Procedure: A known mass of this compound is introduced into the vaporization chamber. The sample is heated to its boiling point at a constant pressure. The heat required to vaporize a known amount of the sample is measured directly.
-
Data Analysis: The molar enthalpy of vaporization is calculated by dividing the heat input by the number of moles of the vaporized sample.
Correlation Gas Chromatography Method:
-
Principle: This method relates the retention time of a substance in a gas chromatograph to its enthalpy of vaporization.
-
Procedure: The retention times of this compound and a series of standard compounds with known enthalpies of vaporization are measured at different column temperatures.
-
Data Analysis: A linear correlation is established between the natural logarithm of the inverse of the corrected retention time and the reciprocal of the absolute temperature. The slope of this line is proportional to the enthalpy of transfer from the stationary phase to the gas phase. By comparing this with the data for the standard compounds, the enthalpy of vaporization of this compound can be determined.
Measurement of Isobaric Heat Capacity by Flow Calorimetry
A flow calorimeter is employed to measure the isobaric heat capacity of liquid this compound as a function of temperature and pressure.
Methodology:
-
Apparatus: The setup consists of a high-pressure pump to maintain a constant flow rate, a heat exchanger to bring the liquid to the desired initial temperature, a calorimetric cell with a heater, and temperature and pressure sensors at the inlet and outlet of the cell.
-
Procedure: this compound is pumped through the calorimetric cell at a constant flow rate and pressure. A known amount of heat is supplied to the liquid by the heater.
-
Data Acquisition: The temperatures at the inlet and outlet of the cell, the pressure, the flow rate, and the power supplied to the heater are recorded once the system reaches a steady state.
-
Calculation: The isobaric heat capacity is calculated from the measured values using the following equation:
C_p = (Q / ṁ) / (T_out - T_in)
where C_p is the isobaric heat capacity, Q is the heat supplied by the heater, ṁ is the mass flow rate, and T_in and T_out are the inlet and outlet temperatures, respectively. Measurements are repeated at various temperatures and pressures to map the heat capacity surface.
Workflow for Thermochemical Analysis
The following diagram illustrates a logical workflow for the experimental determination and application of thermochemical data for a compound like this compound.
This comprehensive guide provides a solid foundation for understanding and utilizing the thermochemical properties of this compound. The presented data and experimental protocols are essential for accurate modeling, process design, and safety assessment in various scientific and industrial applications.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl Heptanoate via Fischer Esterification
Introduction
Ethyl heptanoate is an ester with a characteristic fruity odor, reminiscent of cognac and apricot, making it a valuable compound in the fragrance, flavor, and liqueur industries.[1] It is synthesized through the Fischer esterification of heptanoic acid with ethanol in the presence of an acid catalyst.[1][2] This process is a reversible reaction, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[3][4] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound via Fischer esterification, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Data Presentation: Reaction Parameters for Fischer Esterification
The following table summarizes typical quantitative data and conditions for Fischer esterification based on protocols for similar esters.
| Parameter | Rxn 1 (Heptanoic Acid) | Rxn 2 (Lauric Acid) | General Procedure (Benzoic Acid) |
| Carboxylic Acid | Heptanoic Acid (0.1 mL) | Lauric Acid (70 mg) | Benzoic Acid (1 M in Methanol, 15 mL) |
| Alcohol | Absolute Ethanol (2.0 mL) | Absolute Ethanol (1.0 mL) | Methanol (as solvent) |
| Catalyst | Acetyl Chloride (40 µL) | Acetyl Chloride (30 µL) | Concentrated Sulfuric Acid (0.5 mL) |
| Reaction Temperature | ~120°C (Gentle Reflux) | ~120°C (Gentle Reflux) | ~220°C (Hotplate Setting for Reflux) |
| Reaction Time | 1 hour | 1 hour | 30 minutes (after condensation starts) |
| Work-up | Diethyl ether extraction, 5% NaHCO₃ wash | Diethyl ether extraction, 5% NaHCO₃ wash | Neutralization with 6M NaOH and NaHCO₃ |
| Purification | Column Chromatography (Dichloromethane) | Column Chromatography (Dichloromethane) | Diethyl ether extraction, wash with sat. NaCl |
| Drying Agent | Not specified | Sodium Sulfate | Sodium Sulfate |
| Yield | Not specified | Not specified | Not specified |
Experimental Protocol: Synthesis of this compound
This protocol details the methodology for the synthesis of this compound from heptanoic acid and ethanol using an acid catalyst.
Materials and Equipment:
-
Heptanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or acetyl chloride)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
5 mL conical vial or 50 mL round-bottom flask
-
Magnetic stirrer and stir bar/vane
-
Reflux condenser
-
Heating mantle or hot plate with an aluminum block
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
Rotary evaporator (optional)
-
Distillation apparatus (optional)
Procedure:
-
Reaction Setup: In a 5 mL conical vial containing a magnetic spin vane, add 0.1 mL of heptanoic acid, followed by 2.0 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 40 µL of acetyl chloride (or 2-3 drops of concentrated sulfuric acid) to the mixture. Acetyl chloride reacts with ethanol to generate HCl in situ, which catalyzes the reaction.
-
Reflux: Attach a water-jacketed reflux condenser to the vial. Heat the mixture to a gentle reflux using a hot plate with an aluminum block set to approximately 120°C. Allow the reaction to reflux for 1 hour.
-
Cooling and Concentration: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature. Concentrate the mixture to an approximate volume of 0.3 mL by gentle heating to prevent emulsions during the subsequent extraction.
-
Extraction and Neutralization: Transfer the cooled mixture to a separatory funnel. Add 1 mL of diethyl ether and 1 mL of 5% aqueous sodium bicarbonate solution to the vial to wash the reaction mixture, then transfer this to the separatory funnel. Cap the funnel and gently shake, venting frequently to release any pressure from CO₂ evolution.
-
Washing: Allow the layers to separate and remove the lower aqueous layer. Wash the organic layer with two additional 1 mL portions of 5% sodium bicarbonate, followed by one 1 mL portion of saturated sodium chloride solution (brine).
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Isolation of Product: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent (diethyl ether) using a rotary evaporator or by simple distillation to yield the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be purified by column chromatography using dichloromethane as the eluent or by fractional distillation. The boiling point of this compound is 188-189°C.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Note: Analysis of Ethyl Heptanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Ethyl heptanoate (also known as ethyl enanthate) is an ethyl ester of heptanoic acid with the chemical formula C9H18O2.[1][2] It is recognized by its characteristic fruity aroma, often described as being similar to grape, cherry, or wine, and is a key component in the flavor and fragrance industry.[3][4] Accurate and reliable quantification of this compound is crucial for quality control in food and beverage production, analysis of essential oils, and monitoring of fermentation processes. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and selective method for the separation, identification, and quantification of volatile compounds like this compound.[5] This document provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
Instrumentation, Reagents, and Consumables
-
Instrumentation:
-
Gas Chromatograph (GC) system equipped with a split/splitless injector and a mass selective detector (MSD).
-
Autosampler for automated injection.
-
-
Reagents:
-
This compound standard (purity ≥98%).
-
High-purity volatile organic solvents such as hexane, ethanol, or dichloromethane for sample and standard preparation.
-
Helium (99.999% purity) as the carrier gas.
-
-
Consumables:
-
GC Column: A non-polar or medium-polarity capillary column is recommended. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, ZB-5MS, or equivalent) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is suitable for this analysis.
-
2 mL autosampler vials with caps and septa.
-
Microsyringes for standard preparation.
-
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Common methods include direct liquid injection, headspace sampling, and solid-phase microextraction (SPME).
2.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane) in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve a desired concentration range (e.g., 0.1 - 50 µg/mL).
2.2. Sample Preparation Methods
-
Method A: Direct Liquid Injection (for liquid samples)
-
Dilute the sample containing this compound with a suitable solvent to a concentration that falls within the calibration range.
-
If the sample contains particulates, centrifuge or filter it to prevent blockage of the injector syringe.
-
Transfer the final solution into a 2 mL autosampler vial for analysis.
-
-
Method B: Headspace Analysis (for solid or liquid matrices)
-
Place a known amount of the sample into a headspace vial.
-
Seal the vial and heat it to allow volatile compounds to partition into the headspace (the gas phase above the sample).
-
A gas-tight syringe is used to sample the headspace and inject it directly into the GC. This method is advantageous as it avoids injecting non-volatile matrix components onto the GC column.
-
-
Method C: Solid-Phase Microextraction (SPME) (for trace analysis)
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample or immerse it directly in a liquid sample for a defined period.
-
Analytes from the sample adsorb onto the fiber coating.
-
Retract the fiber and introduce it into the hot GC injector, where the adsorbed analytes are thermally desorbed onto the column.
-
GC-MS Instrument Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| GC System | |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 60 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C |
| Final Hold Time | 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-300 m/z |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The fragmentation pattern should match the reference spectrum in a library database (e.g., NIST).
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the base peak at m/z 88) against the concentration of the prepared working standards. The concentration of this compound in the unknown sample is then determined by interpolating its peak area on this calibration curve.
Data Presentation
The expected quantitative data from the GC-MS analysis is summarized in the table below. This includes the retention time (which may vary based on the specific system) and the mass-to-charge ratios (m/z) of the molecular ion and key fragment ions.
| Compound | Formula | Molecular Weight | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | C9H18O2 | 158.24 | ~10-15 | 158 (May be low abundance or absent) | 88 (Base Peak) , 43, 29, 41, 60, 101, 115 |
Note: The base peak at m/z 88 is characteristic of a McLafferty rearrangement in ethyl esters.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in the GC-MS analysis.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationships in the GC-MS analytical process.
Conclusion
The GC-MS method described in this application note provides a robust, selective, and sensitive means for the analysis of this compound. The detailed protocol for sample preparation, instrument parameters, and data analysis can be readily adapted by researchers for routine quality control, flavor profiling, and other quantitative studies involving this compound. The provided workflow and logical diagrams offer a clear visual representation of the analytical process, aiding in the effective implementation of this method.
References
Application Note: 1H and 13C NMR Spectral Analysis of Ethyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of ethyl heptanoate. The characteristic chemical shifts, multiplicities, and coupling constants are presented in a structured format to serve as a reference for researchers in organic synthesis, quality control, and drug development.
Introduction
This compound (C₉H₁₈O₂) is an ester with a characteristic fruity odor, naturally found in some fruits and fermented beverages.[1][2] It is widely used in the flavor and fragrance industry and can serve as a model compound for studying ester-related biochemical reactions.[3] Accurate structural confirmation and purity assessment are crucial, for which ¹H and ¹³C NMR spectroscopy are indispensable tools. This document outlines the experimental procedure for NMR analysis and provides an interpretation of the spectral data.
Chemical Structure
The chemical structure of this compound is shown below, with carbons and protons labeled for NMR signal assignment.

¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the eight different proton environments in the molecule. The quartet and triplet patterns are characteristic of the ethyl group, while the signals for the heptanoyl chain are also well-resolved.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Label | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| a | 4.12 | Quartet (q) | 7.1 | 2H |
| b | 1.25 | Triplet (t) | 7.1 | 3H |
| c | 2.29 | Triplet (t) | 7.5 | 2H |
| d | 1.62 | Quintet | 7.5 | 2H |
| e | 1.29 | Multiplet (m) | - | 4H |
| f | 0.88 | Triplet (t) | 6.8 | 3H |
Note: Data is compiled from publicly available spectral databases.[1][4] Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected and observed.
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Label | Chemical Shift (δ) ppm |
| 1 | 173.79 |
| 2 | 60.13 |
| 3 | 14.30 |
| 4 | 34.44 |
| 5 | 25.05 |
| 6 | 28.92 |
| 7 | 31.58 |
| 8 | 22.57 |
| 9 | 14.03 |
Note: Data is compiled from publicly available spectral databases. The chemical shifts are referenced to the solvent signal.
Experimental Protocols
Sample Preparation
A properly prepared sample is crucial for obtaining high-quality NMR spectra.
-
Materials:
-
This compound (high purity)
-
Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette with a cotton or glass wool plug
-
Vial and cap
-
-
Procedure:
-
Ensure the NMR tube is clean and dry. It can be cleaned with acetone and dried in an oven, then allowed to cool in a desiccator.
-
For a standard ¹H NMR spectrum, prepare a solution of approximately 5-25 mg of this compound. For ¹³C NMR, a more concentrated solution is preferable, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) with TMS to a clean vial.
-
Add the this compound to the solvent in the vial and mix gently until fully dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into the NMR tube. This step is critical to remove any particulate matter which can degrade spectral resolution.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
-
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Internal Standard: TMS (δ 0.00 ppm)
-
Temperature: 298 K (25 °C)
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Spectral Width: ~240 ppm (-10 to 230 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 128-1024 (adjust for concentration)
-
Visualizations
Logical Relationship of NMR Signals
The following diagram illustrates the structure of this compound and the correlation between the different proton groups, indicating which protons couple to each other, giving rise to the observed splitting patterns.
Caption: J-coupling relationships in this compound.
Experimental Workflow
This diagram outlines the systematic workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly characteristic and provide unambiguous confirmation of its chemical structure. The protocols and data presented in this application note serve as a reliable guide for the routine analysis of this compound and similar ester molecules. Adherence to proper sample preparation and data acquisition techniques is essential for obtaining high-resolution, reproducible results.
References
Application Note: Functional Group Analysis of Ethyl Heptanoate using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification and characterization of molecules. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds. This application note provides a detailed protocol for the functional group analysis of ethyl heptanoate, an ester commonly used as a flavoring agent and in the synthesis of other organic compounds. The primary functional groups of interest in this compound are the carbonyl group (C=O) of the ester and the carbon-oxygen (C-O) single bonds, as well as the alkyl C-H bonds.
Experimental Protocols
Two common methods for the FTIR analysis of liquid samples like this compound are Transmission and Attenuated Total Reflectance (ATR).
Method 1: Transmission Spectroscopy using a Liquid Cell
This method involves passing an infrared beam through a thin film of the liquid sample held between two infrared-transparent salt plates (e.g., NaCl or KBr).
Materials:
-
FTIR Spectrometer
-
Demountable liquid cell with NaCl or KBr windows
-
Pasteur pipette
-
This compound sample
-
Volatile solvent for cleaning (e.g., anhydrous isopropanol or acetone)
-
Lens tissue
Procedure:
-
Instrument Setup:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Perform a background scan to account for atmospheric water and carbon dioxide. The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.[1]
-
-
Sample Preparation:
-
Disassemble the liquid cell and clean the salt plates carefully with a suitable solvent and lens tissue. Avoid using water as it can dissolve the salt plates.[2]
-
Using a Pasteur pipette, apply one to two drops of the this compound sample onto the center of one of the salt plates.[2]
-
Place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film.[2]
-
Assemble the cell holder around the plates and tighten the screws evenly to secure the plates and prevent leakage.
-
-
Data Acquisition:
-
Place the assembled liquid cell into the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum of the sample. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Cleaning:
-
After analysis, disassemble the cell and clean the salt plates thoroughly with a volatile solvent to remove all traces of the sample.
-
Store the clean, dry plates in a desiccator to prevent damage from atmospheric moisture.
-
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a popular technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).
Materials:
-
FTIR Spectrometer with an ATR accessory
-
Micropipette
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol)
-
Soft, lint-free wipes
Procedure:
-
Instrument Setup:
-
Install and align the ATR accessory in the FTIR spectrometer according to the manufacturer's instructions.
-
Perform a background scan with a clean, empty ATR crystal.
-
-
Sample Preparation:
-
Ensure the surface of the ATR crystal is clean and dry. Clean with a soft wipe dampened with a suitable solvent if necessary.
-
Using a micropipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[3]
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample. As with the transmission method, co-adding multiple scans is recommended to enhance spectral quality.
-
-
Cleaning:
-
After the measurement, carefully clean the ATR crystal by wiping away the sample with a soft, lint-free wipe soaked in a suitable solvent.
-
Data Presentation: Characteristic FTIR Peaks of this compound
The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups. The table below summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~2960-2850 | Strong | C-H Stretching | -CH₃ and -CH₂- (Alkyl groups) |
| ~1740 | Strong | C=O Stretching | Ester Carbonyl |
| ~1465 | Medium | C-H Bending | -CH₂- (Scissoring) |
| ~1375 | Medium | C-H Bending | -CH₃ (Symmetric Bending) |
| ~1240 | Strong | C-C-O Asymmetric Stretching | Ester |
| ~1170 | Strong | O-C-C Asymmetric Stretching | Ester |
Note: The exact peak positions may vary slightly depending on the sampling method and instrument calibration.
Visualizations
Caption: Workflow for FTIR analysis of this compound.
Caption: Key functional groups of this compound and their IR regions.
References
Application Notes and Protocols: Ethyl Heptanoate as a Flavor Ingredient
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive details on the use of ethyl heptanoate as a flavor ingredient in the food industry. This document includes its physicochemical properties, regulatory status, typical applications with concentration levels, and detailed experimental protocols for its analysis and sensory evaluation.
Introduction to this compound
This compound (also known as ethyl enanthate) is an organic ester with a characteristic fruity aroma. It is found naturally in various fruits and alcoholic beverages such as apples, grapes, pineapple, strawberries, beer, and brandy.[1] In the food industry, it is a widely used flavoring agent to impart or enhance fruity notes, particularly those reminiscent of grape, cherry, pineapple, and cognac.[1][2][3]
Flavor Profile: Fruity, waxy, with green and wine-like nuances. At different concentrations, it can evoke notes of apple, pineapple, and brandy.[4]
Physicochemical Properties and Regulatory Information
A summary of the key properties and regulatory identifiers for food-grade this compound is provided below.
| Property | Value | Reference(s) |
| Chemical Formula | C9H18O2 | |
| Molecular Weight | 158.24 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity, wine-brandy like | |
| Boiling Point | 188-189 °C | |
| Melting Point | -66 °C | |
| Solubility | Insoluble in water; soluble in ethanol and most fixed oils. | |
| FEMA Number | 2437 | |
| GRAS Status | Generally Recognized as Safe | |
| JECFA Number | 32 | |
| CAS Number | 106-30-9 |
Applications and Recommended Usage Levels
This compound is utilized in a variety of food products to confer a fruity flavor. The table below summarizes typical concentration ranges.
| Food Category | Typical Concentration (mg/kg or ppm) | Reference(s) |
| Chewing Gum | 340 | |
| Baked Goods | 24 | |
| Candy | 17 | |
| Alcoholic Beverages | 8.5 - 20 | |
| Cold Drinks | 7.5 | |
| Soft Drinks | 6.8 |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound in a Beverage
This protocol outlines a triangle test to determine if a perceptible difference exists between a standard beverage and one flavored with this compound.
Objective: To determine if the addition of this compound at a specific concentration creates a sensorially perceptible difference in a model beverage.
Materials:
-
Base beverage (e.g., carbonated water with a neutral taste)
-
Food-grade this compound
-
Volumetric flasks and pipettes
-
Identical tasting cups, coded with random 3-digit numbers
-
Palate cleansers (e.g., unsalted crackers, filtered water)
-
A panel of at least 15-30 trained or untrained sensory panelists
-
Sensory evaluation booths with controlled lighting and temperature
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in food-grade ethanol.
-
Prepare two batches of the beverage:
-
Control (A): Base beverage only.
-
Test (B): Base beverage with a specific concentration of this compound (e.g., 10 ppm).
-
-
Ensure both batches are at the same temperature before serving.
-
-
Test Setup:
-
For each panelist, present three coded samples in a randomized order. Two samples will be the same (e.g., A, A, B or B, B, A), and one will be different.
-
The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.
-
-
Evaluation:
-
Instruct panelists to taste the samples from left to right.
-
Panelists should cleanse their palate with water and crackers between samples.
-
Ask panelists to identify the "odd" or "different" sample.
-
Even if no difference is perceived, a choice must be made.
-
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (typically p < 0.05).
-
This protocol provides a method for the quantitative analysis of this compound in a beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To accurately quantify the concentration of this compound in a liquid food matrix.
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Headspace autosampler (optional but recommended for volatile analysis)
-
GC column suitable for volatile compounds (e.g., DB-5ms, HP-5ms, or similar)
-
This compound analytical standard
-
Anhydrous ethyl acetate and sodium chloride
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in ethanol (e.g., 1000 mg/L).
-
Create a series of working standards by diluting the stock solution to concentrations that bracket the expected sample concentration (e.g., 1, 5, 10, 20, 50 mg/L).
-
-
Sample Preparation:
-
For liquid samples like beverages, a direct injection or headspace analysis can be performed. For complex matrices, liquid-liquid extraction may be necessary.
-
Liquid-Liquid Extraction:
-
Pipette 5 mL of the beverage into a vial.
-
Add 1 g of sodium chloride to increase the ionic strength.
-
Add 1 mL of anhydrous ethyl acetate.
-
Vortex for 2 minutes to extract the this compound into the organic layer.
-
Allow the layers to separate.
-
Transfer an aliquot of the upper organic layer to a GC vial.
-
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound include m/z 88, 101, 115, and 158.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow: Sensory Evaluation (Triangle Test)
Caption: Workflow for the triangle test sensory evaluation.
Olfactory Signal Transduction Pathway for Fruity Esters
Caption: Olfactory signal transduction pathway for esters.
References
Ethyl Heptanoate: A Versatile and Sustainable Solvent for Modern Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl heptanoate, a bio-based ester, is emerging as a promising and sustainable solvent for a variety of applications in organic synthesis. With a favorable safety profile and physical properties comparable to traditional volatile organic compounds (VOCs), it presents a greener alternative for researchers and chemists. This document provides a comprehensive overview of this compound's properties, along with detailed protocols for its application in key organic transformations. Its utility as a reaction solvent, particularly in biocatalysis and potentially in other common synthetic methodologies, is highlighted.
Properties of this compound
This compound is a colorless liquid with a characteristic fruity odor.[1] It is miscible with many common organic solvents like alcohols and ethers, but insoluble in water.[1] Its physical and chemical properties make it a suitable replacement for more hazardous solvents in various synthetic procedures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₉H₁₈O₂ | [2][3] |
| Molecular Weight | 158.24 g/mol | [2] |
| Appearance | Colorless liquid | |
| Odor | Fruity, pineapple, and cognac-like | |
| Boiling Point | 188-189 °C | |
| Melting Point | -66 °C | |
| Flash Point | 66 °C (closed cup) | |
| Density | 0.87 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents. | |
| Refractive Index (n20/D) | 1.411 - 1.415 |
Table 2: Safety Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures | References |
| Flammable liquid and vapor | Flammable liquids (Category 3) | Keep away from heat/sparks/open flames. No smoking. | |
| Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves. IF ON SKIN: Rinse cautiously with water. | |
| Causes serious eye irritation | Eye irritation (Category 2A) | Wear eye protection. IF IN EYES: Rinse cautiously with water. | |
| Harmful to aquatic life with long lasting effects | Hazardous to aquatic environment (Category 3) | Avoid release to the environment. |
Applications in Organic Synthesis
This compound's properties make it a viable solvent for a range of organic reactions. Its relatively high boiling point is advantageous for reactions requiring elevated temperatures.
Biocatalysis: Lipase-Catalyzed Esterification
This compound can serve as a non-polar medium for enzymatic reactions, such as lipase-catalyzed esterifications. The low water solubility of this compound can be beneficial in driving the equilibrium towards the ester product.
Protocol: Lipase-Catalyzed Synthesis of Ethyl Laurate
This protocol describes the synthesis of ethyl laurate from lauric acid and ethanol using an immobilized lipase in this compound.
Materials:
-
Lauric acid
-
Ethanol (absolute)
-
Immobilized Lipase (e.g., Novozym® 435)
-
This compound (anhydrous)
-
Molecular sieves (3Å, activated)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add lauric acid (10 mmol, 1.0 eq) and this compound (50 mL).
-
Stir the mixture until the lauric acid is completely dissolved.
-
Add ethanol (15 mmol, 1.5 eq) and activated molecular sieves (5 g) to the flask.
-
Add the immobilized lipase (10% by weight of lauric acid).
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the enzyme and molecular sieves.
-
Wash the solid residue with a small amount of this compound.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude ethyl laurate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Expected Outcome: This procedure is expected to yield ethyl laurate in good to excellent yields, demonstrating the feasibility of this compound as a solvent for biocatalytic esterifications.
Lipase-catalyzed esterification workflow.
Proposed Protocol for Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. This compound, being a relatively non-polar and aprotic solvent, could be a suitable medium for this reaction, particularly when a base catalyst is employed.
Proposed Protocol: Synthesis of Ethyl 2-cyano-3-phenylacrylate
This proposed protocol outlines the synthesis of ethyl 2-cyano-3-phenylacrylate from benzaldehyde and ethyl cyanoacetate using a basic catalyst in this compound.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
This compound
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde (10 mmol, 1.0 eq) and ethyl cyanoacetate (10 mmol, 1.0 eq) in this compound (20 mL).
-
Add a catalytic amount of piperidine (0.5 mmol, 0.05 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, wash the reaction mixture with dilute hydrochloric acid (1 M) to remove the catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-cyano-3-phenylacrylate.
Expected Outcome: This reaction is expected to proceed smoothly in this compound, providing the desired product in good yield. The non-polar nature of the solvent may favor the condensation and dehydration steps.
Knoevenagel condensation workflow.
Considerations for Other Reaction Types
-
Grignard Reactions: Due to the presence of an electrophilic carbonyl group, this compound is generally not a suitable solvent for Grignard reactions, as the Grignard reagent would react with the solvent itself. Ethereal solvents like diethyl ether or THF remain the standard choice for these reactions.
-
Wittig Reactions: While typically performed in ethereal or aprotic polar solvents, the use of an ester solvent like this compound for Wittig reactions with stabilized ylides is plausible. The non-protic nature of this compound would be compatible with the ylide. However, experimental validation is required.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki): Aprotic solvents are commonly used for these reactions. This compound's high boiling point could be beneficial for reactions requiring heat. Its compatibility would depend on the specific catalyst system and substrates. Further research is needed to establish its utility in this context.
Conclusion
This compound presents a compelling case as a green and versatile solvent for organic synthesis. Its favorable physical properties, coupled with a good safety and environmental profile, make it an attractive alternative to conventional solvents. While its application in biocatalysis is established, its potential in other areas of synthetic chemistry, such as condensation reactions, warrants further exploration. The provided protocols serve as a starting point for researchers looking to incorporate this sustainable solvent into their laboratory practices, contributing to a greener and safer chemical industry.
References
Application Note: The Role of Ethyl Heptanoate as a Standard for Sensory Analysis
Introduction
Ethyl heptanoate, also known as ethyl enanthate, is an ester formed from the condensation of heptanoic acid and ethanol.[1][2][3][4][5] It is a colorless liquid widely recognized for its characteristic strong, fruity aroma, often described as reminiscent of pineapple, apple, grape, pear, and cognac. This compound occurs naturally in a variety of fruits, such as apples and apricots, and in alcoholic beverages like beer and brandy. Due to its distinct and consistent aroma profile, this compound serves as a critical reference standard in sensory analysis. Its application is vital for training sensory panelists, ensuring quality control in the food and beverage industry, and in the development of flavors and fragrances. Certified flavor standards of this compound are available to ensure high purity and freedom from sensory impurities, making it a reliable tool for professional tasters.
Physicochemical and Sensory Properties
The utility of this compound as a sensory standard is grounded in its well-defined chemical and sensory characteristics. These properties provide a consistent baseline for evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₉H₁₈O₂ | |
| Molecular Weight | 158.24 g/mol | |
| CAS Number | 106-30-9 | |
| Appearance | Colorless liquid | |
| Purity (Typical) | ≥99.0% (GC) | |
| Boiling Point | 188-189 °C | |
| Melting Point | -66 °C |
| Density | ~0.87 g/mL at 25 °C | |
Table 2: Sensory Profile and Thresholds of this compound
| Parameter | Description | References |
|---|---|---|
| Odor Profile | Fruity (pineapple, apple, grape, pear), winy, cognac-like | |
| Aroma Detection Threshold | 2 ppb (in water) |
| Taste Profile (at 10 ppm) | Fruity, waxy, with a green winey nuance | |
Table 3: Example Usage Levels of this compound in Commercial Products
| Product Category | Concentration | Reference |
|---|---|---|
| Gum | 340 mg/kg | |
| Baked Goods | 24 mg/kg | |
| Candy | 17 mg/kg | |
| Alcoholic Beverages | 8.5 - 20 mg/kg | |
| Cold Drinks | 7.5 mg/kg |
| Soft Drinks | 6.8 mg/kg | |
Protocols for Sensory Analysis
Detailed and standardized protocols are essential for the effective use of this compound as a sensory standard.
Protocol 1: Preparation of Aqueous Standards for Sensory Evaluation
Objective: To prepare a series of this compound solutions of varying concentrations for threshold testing and panelist training.
Materials:
-
This compound (≥99% purity, analytical or food-grade standard)
-
Ethanol (food grade, 95% or absolute)
-
Deionized, odor-free water
-
Volumetric flasks (Class A)
-
Micropipettes and sterile tips
-
Glass sample containers with lids (odor-free)
Methodology:
-
Prepare Stock Solution (e.g., 1000 ppm):
-
Accurately weigh 100 mg of this compound.
-
Dissolve the this compound in 50 mL of ethanol in a 100 mL volumetric flask.
-
Bring the flask to the 100 mL mark with deionized water and mix thoroughly. This creates a 1000 ppm (mg/L) stock solution. Note: The ethanol acts as a co-solvent to aid solubility in water.
-
-
Perform Serial Dilutions:
-
Create a dilution series from the stock solution to cover concentrations above and below the known aroma threshold (2 ppb).
-
Example Dilution to 10 ppm: Pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Example Dilution to 100 ppb: Pipette 1 mL of the 10 ppm solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Continue this process to create a range of standards (e.g., 50 ppb, 20 ppb, 10 ppb, 5 ppb, 2 ppb, 1 ppb, 0.5 ppb).
-
-
Prepare Blank and Samples:
-
Prepare a "blank" sample containing the same concentration of ethanol in water as the highest concentration test sample.
-
For sensory evaluation, present approximately 20 mL of each dilution and the blank in identical, coded sample containers.
-
Protocol 2: Sensory Panel Training - Recognition and Threshold Testing
Objective: To train a sensory panel to recognize the specific aroma of this compound and to determine their individual detection and recognition thresholds.
Methodology:
-
Panelist Screening and Orientation:
-
Select panelists based on their sensory acuity and availability.
-
Familiarize panelists with the sensory testing procedure and the aroma of this compound by providing a high-concentration (supra-threshold) reference sample.
-
-
Recognition Test:
-
Present panelists with a supra-threshold sample of this compound and ask them to describe the aroma in their own words.
-
Guide the panel to a consensus on key descriptors (e.g., "fruity," "pineapple," "grape") to standardize terminology.
-
-
Threshold Determination (Ascending Force Choice Method):
-
Present panelists with a series of sample sets. Each set should contain three samples (a "triangle test"), where two are blanks (odor-free water) and one contains the this compound standard at a specific concentration.
-
Start with the lowest concentration and ask panelists to identify the "odd" sample.
-
Continue presenting sets with increasing concentrations.
-
The Detection Threshold is the lowest concentration at which a panelist can reliably distinguish the scented sample from the blanks.
-
The Recognition Threshold is the lowest concentration at which a panelist can correctly identify and describe the characteristic fruity aroma of this compound.
-
-
Data Analysis:
-
Calculate the geometric mean of the individual panelists' threshold values to determine the overall panel threshold.
-
Monitor panelist performance for consistency over time.
-
Experimental Workflows and Signaling
Visualizing the experimental and biological processes helps in understanding the role of this compound as a standard.
Caption: Workflow for sensory panel training using this compound standards.
Caption: Generalized olfactory signal transduction pathway for an odorant.
Safety and Handling
-
Storage: this compound should be stored in a cool, dry, well-ventilated area away from direct heat and ignition sources. It should be kept in a tightly sealed container.
-
Handling: The compound is a combustible liquid. While it has low toxicity upon ingestion and skin contact, appropriate personal protective equipment (gloves, safety glasses) should be worn. Some individuals may experience skin sensitization with repeated contact.
Conclusion
This compound is an indispensable tool in modern sensory science. Its well-characterized fruity aroma, low odor threshold, and commercial availability as a high-purity standard make it ideal for the rigorous demands of sensory panel training and quality control. By employing standardized protocols, researchers and industry professionals can leverage this compound to achieve reproducible and reliable sensory data, ensuring product consistency and guiding the development of new products for the food, beverage, and fragrance industries.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. perfumiarz.com [perfumiarz.com]
- 4. China this compound Manufacturers Suppliers Factory - this compound for Sale - OFC [m.chinachemicalfactory.com]
- 5. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Heptanoate via Fischer Esterification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ethyl heptanoate in Fischer esterification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for the reaction.[1][2] 2. Low Reaction Temperature: The reaction rate is too slow at lower temperatures. 3. Short Reaction Time: The reaction has not had enough time to reach equilibrium. 4. Presence of Water: Water in the reactants or solvent can inhibit the reaction. | 1. Use a fresh, anhydrous strong acid catalyst. Ensure appropriate loading (typically 1-5% w/w of the carboxylic acid). 2. Heat the reaction mixture to reflux, typically between 60-120°C.[3] 3. Monitor the reaction progress using Thin-Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed. 4. Use anhydrous ethanol and heptanoic acid. |
| Reaction Stalls (Incomplete Conversion) | 1. Equilibrium Reached: Fischer esterification is a reversible reaction, and the accumulation of water (a byproduct) can shift the equilibrium back towards the reactants.[4][5] 2. Insufficient Excess of Alcohol: Not using a sufficient excess of ethanol can limit the forward reaction. | 1. Remove Water: Use a Dean-Stark apparatus for azeotropic removal of water with a solvent like toluene. Alternatively, add a dehydrating agent such as molecular sieves to the reaction mixture. 2. Increase Alcohol Molar Ratio: Use a large excess of ethanol. Ratios of 3:1 or higher (ethanol:heptanoic acid) are common. For some esters, a 10-fold excess has been shown to increase yield significantly. |
| Dark Brown or Black Reaction Mixture | 1. Side Reactions: High temperatures can lead to decomposition or polymerization of the reactants or product. 2. Concentrated Acid Catalyst: Using too much or highly concentrated sulfuric acid can cause charring. | 1. Maintain a gentle reflux and avoid excessive heating. 2. Use a milder acid catalyst like p-toluenesulfonic acid or ensure the sulfuric acid is added slowly and in a controlled manner. |
| Difficult Product Isolation (Emulsion during Workup) | 1. Formation of Soaps: Residual acidic catalyst reacting with the basic wash (e.g., sodium bicarbonate) can form salts that act as emulsifiers. | 1. During the aqueous workup, add brine (a saturated aqueous solution of NaCl) to break up the emulsion. This increases the ionic strength of the aqueous layer, forcing the organic components out. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from the Fischer esterification reaction?
A1: The Fischer esterification is a reversible equilibrium reaction where heptanoic acid and ethanol react to form this compound and water. As water is a product, its accumulation will shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired ester. To achieve a high conversion, it is essential to remove water as it is formed, which drives the reaction forward according to Le Châtelier's principle.
Q2: What is the most effective method for water removal in the synthesis of this compound?
A2: For laboratory-scale synthesis, the most effective method is typically azeotropic distillation using a Dean-Stark apparatus. This involves using a solvent (like toluene) that forms a low-boiling azeotrope with water. The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and is collected in the trap, while the solvent returns to the reaction flask. Another effective method is the use of molecular sieves, which are added directly to the reaction mixture to adsorb water as it is formed.
Q3: How does the molar ratio of ethanol to heptanoic acid affect the yield of this compound?
A3: Increasing the molar ratio of ethanol to heptanoic acid will shift the reaction equilibrium towards the formation of this compound, thus increasing the yield. While a 1:1 molar ratio will result in an equilibrium mixture with a significant amount of unreacted starting materials, using a large excess of ethanol (e.g., 3:1, 5:1, or even using ethanol as the solvent) can significantly drive the reaction to completion. For example, in the esterification of acetic acid with ethanol, increasing the alcohol from a 1:1 ratio to a 10-fold excess increased the yield from 65% to 97%.
Q4: What are the most common acid catalysts for the synthesis of this compound, and how do I choose one?
A4: The most common strong acid catalysts are sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).
-
Sulfuric acid is a strong dehydrating agent and an effective catalyst. However, it can sometimes lead to charring or side reactions if used in high concentrations or at very high temperatures.
-
p-Toluenesulfonic acid is a solid, which makes it easier to handle, and it is generally considered a milder catalyst than sulfuric acid, often leading to cleaner reactions.
-
Hydrochloric acid can also be used, often generated in situ from reagents like acetyl chloride.
The choice of catalyst may depend on the scale of the reaction and the sensitivity of the starting materials to strong acids. For general purposes, p-toluenesulfonic acid is often a good first choice.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. Spot the reaction mixture on a TLC plate alongside the starting material (heptanoic acid). The disappearance of the heptanoic acid spot and the appearance of a new, less polar spot for the this compound product will indicate that the reaction is proceeding. The reaction is considered complete when the heptanoic acid spot is no longer visible.
Data Presentation
Table 1: Effect of Reaction Conditions on Ester Yield in Fischer Esterification
| Ester | Reactant Ratio (Alcohol:Acid) | Catalyst | Water Removal | Reaction Time | Temperature | Yield/Conversion | Reference |
| Ethyl Acetate | 1:1 | Acid Catalyst | No | Equilibrium | Reflux | ~65% | |
| Ethyl Acetate | 10:1 | Acid Catalyst | No | Equilibrium | Reflux | ~97% | |
| Ethyl Acetate | 100:1 | Acid Catalyst | No | Equilibrium | Reflux | ~99% | |
| Ethyl Oleate | 9:1 | 3% H₂SO₄ | Dean-Stark | 10 hours | 90°C | 98.78% | |
| Ethyl Hexanoate | 3.39:1 | 2.35% Novozym 435 | Not specified | Not specified | 48.83°C | 90.99% | |
| This compound | N/A (Batch) | H₂SO₄ | Not specified | 6 hours | Not specified | 98% | |
| This compound | N/A (Microreactor) | 2.5% H₂SO₄ | N/A | 45 minutes | 100°C | 98% |
Experimental Protocols
Detailed Methodology for Fischer Esterification of this compound
This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Heptanoic acid
-
Absolute ethanol (200 proof)
-
Acetyl chloride (or a strong acid catalyst like H₂SO₄ or p-TsOH)
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: In a 5 mL conical vial containing a magnetic spin vane, add 0.1 mL of heptanoic acid followed by 2.0 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 40 µL of acetyl chloride (which will generate HCl in situ) to the reaction mixture.
-
Reflux: Attach a water-jacketed reflux condenser and a drying tube filled with calcium chloride. Heat the reaction mixture to a gentle reflux for one hour using a hot plate stirrer (approximate block temperature of 120°C).
-
Cooling and Concentration: After one hour, remove the reaction from the heat and allow it to cool to room temperature. Remove the spin vane and concentrate the mixture to a volume of approximately 0.3 mL to prevent emulsions during extraction.
-
Extraction: To the cooled vial, add 1 mL of diethyl ether and 1 mL of 5% aqueous sodium bicarbonate. Cap the vial and gently agitate, venting periodically to release any pressure.
-
Separation: Allow the layers to separate and remove the lower aqueous layer using a pipette. Wash the organic (ether) layer two more times with 1 mL portions of 5% sodium bicarbonate. Combine the aqueous washes and discard them.
-
Drying: Dry the remaining ether layer containing the this compound by passing it through a micro-column packed with anhydrous sodium sulfate and a small cotton plug.
-
Purification: Apply the dried ethereal solution to a small chromatography column. Elute the product with dichloromethane, collecting the eluant in a tared beaker.
-
Isolation: Concentrate the collected eluant by gently heating on a hot plate to evaporate the solvent, yielding the pure this compound.
-
Analysis: Determine the mass of the product and calculate the percent yield. Confirm the product identity using techniques such as IR or NMR spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Equilibrium dynamics of Fischer esterification.
References
Technical Support Center: Optimization of Lipase Activity for Ethyl Heptanoate Synthesis
Welcome to the Technical Support Center for the optimization of lipase-catalyzed synthesis of ethyl heptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing lipase-catalyzed this compound synthesis?
A1: The key parameters influencing the efficiency of lipase-catalyzed esterification include reaction temperature, pH, enzyme concentration, substrate molar ratio (ethanol to heptanoic acid), water activity, and the choice of an appropriate organic solvent.[1][2] Optimizing these factors is crucial for achieving high yields and reaction rates.
Q2: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A2: Low yield in this compound synthesis can stem from several factors:
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Suboptimal Reaction Conditions: Verify that the temperature, pH, and substrate molar ratio are within the optimal range for the specific lipase being used. Refer to the data in Table 1 for recommended starting points.
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Enzyme Inactivation: The lipase may be denatured or inhibited. This can be caused by excessive temperature, extreme pH, or the presence of inhibitors such as certain organic solvents or high concentrations of short-chain alcohols like ethanol.[3][4] Consider using an immobilized lipase to improve stability.[3]
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Excess Water Content: While a minimal amount of water is necessary for lipase activity, excess water can shift the reaction equilibrium towards hydrolysis, reducing the ester yield. Controlling water activity (a_w) is critical.
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Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially with immobilized enzymes. Ensure sufficient agitation of the reaction mixture.
Q3: How does water activity affect the synthesis of this compound, and how can I control it?
A3: Water activity (a_w) is a critical parameter in lipase-catalyzed esterification. A certain amount of water is essential to maintain the enzyme's catalytically active conformation. However, as a product of the esterification reaction, an excess of water can favor the reverse reaction (hydrolysis), thereby decreasing the yield of this compound.
To control water activity, you can:
-
Use Molecular Sieves: Adding molecular sieves to the reaction medium can effectively remove the water produced during the reaction, driving the equilibrium towards ester synthesis.
-
Pervaporation: This technique involves the continuous removal of water from the reaction mixture through a semi-permeable membrane.
-
Salt Hydrate Pairs: Utilizing salt hydrate pairs can help maintain a constant and optimal water activity in the reaction system.
Q4: What type of organic solvent is best suited for this reaction?
A4: The choice of solvent significantly impacts lipase activity and stability. Generally, hydrophobic (non-polar) organic solvents are preferred for ester synthesis as they are less likely to strip the essential water layer from the enzyme's surface. Hydrophilic (polar) solvents can lead to enzyme deactivation. For the synthesis of similar esters, solvents like n-heptane and isooctane have been used successfully. A solvent-free system is also a viable and environmentally friendly option, though it may present challenges with viscosity and substrate inhibition.
Q5: My immobilized lipase appears to lose activity after a few cycles. What could be the reason?
A5: Loss of activity in immobilized lipase can be due to several factors:
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Enzyme Leaching: The lipase may be desorbing from the support material. This can be addressed by optimizing the immobilization protocol or using a different support with stronger binding affinity.
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Mechanical Stress: Agitation and stirring can cause physical damage to the support material, leading to the formation of fine particles that can block the enzyme's active sites.
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Inactivation by Substrates or Products: Short-chain alcohols and acids can inactivate lipases over time.
-
Formation of a Water Layer: High enzymatic activity can lead to the accumulation of water within the pores of the support, creating a microenvironment that favors hydrolysis and potential enzyme denaturation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conversion Rate | Suboptimal temperature. | Optimize the reaction temperature. Most lipases used for ester synthesis are active between 40°C and 60°C. |
| Incorrect pH of the enzyme's microenvironment. | While the bulk reaction medium is organic, the pH of the enzyme's essential water layer is crucial. Ensure the lipase is prepared and immobilized at its optimal pH. | |
| Inadequate enzyme concentration. | Increase the enzyme loading. However, be aware that excessively high concentrations can lead to mass transfer limitations. | |
| Reaction Stalls Prematurely | Product inhibition. | Consider in-situ product removal techniques. |
| Substrate inhibition (particularly by ethanol). | Implement a stepwise addition of ethanol to maintain a low concentration in the reaction medium. | |
| Accumulation of water. | Add molecular sieves or use other water removal methods to shift the equilibrium towards ester synthesis. | |
| Inconsistent Results Between Batches | Variability in raw materials. | Ensure the purity of heptanoic acid and ethanol. Water content in substrates can significantly affect the reaction. |
| Inconsistent enzyme activity. | Standardize the preparation and storage of the lipase. If using a commercial product, check the expiration date and storage conditions. | |
| Difficulty in Product Separation | Formation of emulsions. | Optimize the solvent system and consider downstream processing techniques like centrifugation or the use of demulsifiers. |
Quantitative Data Summary
Table 1: Optimized Parameters for Lipase-Catalyzed Synthesis of Ethyl Esters (Data from similar short-chain esters as a reference for this compound)
| Parameter | Optimal Range/Value | Source |
| Temperature | 40 - 60 °C | |
| pH (for immobilization/preparation) | 7.0 | |
| Molar Ratio (Alcohol:Acid) | 1:1 to 1.6:1 | |
| Enzyme Concentration | 10 - 30 mg/mL | |
| Water Activity (a_w) | < 0.2 | |
| Agitation Speed | 150 - 400 rpm |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
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Reactant Preparation: In a sealed reaction vessel, combine heptanoic acid and your chosen organic solvent (e.g., n-heptane).
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Enzyme Addition: Add the free or immobilized lipase to the mixture.
-
Initiation of Reaction: Add ethanol to the mixture to initiate the reaction. For reactions sensitive to alcohol inhibition, consider a stepwise addition of ethanol.
-
Incubation: Incubate the reaction mixture at the desired temperature with constant agitation.
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Water Removal (Optional but Recommended): If controlling water activity, add molecular sieves or employ another water removal technique at the start of the reaction.
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Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using gas chromatography (GC) to determine the concentration of this compound.
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Termination and Product Recovery: Once the reaction has reached the desired conversion, terminate it by separating the enzyme from the reaction mixture (e.g., by filtration for immobilized lipase). The product can then be purified from the remaining substrates and solvent.
Protocol 2: Assay for Lipase Activity
A common method to determine lipase activity is through the hydrolysis of p-nitrophenyl esters, such as p-nitrophenyl palmitate (pNPP).
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Substrate Solution Preparation: Prepare a solution of pNPP in a suitable solvent like isopropanol.
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Buffer Preparation: Prepare a buffer solution at the optimal pH for the lipase (e.g., phosphate buffer, pH 7.0).
-
Reaction Mixture: In a cuvette, mix the buffer solution and the pNPP substrate solution.
-
Enzyme Addition: Add a known amount of the lipase solution to the cuvette to start the reaction.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 410 nm over time using a spectrophotometer. The release of p-nitrophenol upon hydrolysis by the lipase results in a yellow color, which can be quantified.
-
Calculation of Activity: One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Visualizations
Caption: Experimental workflow for lipase-catalyzed this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives [mdpi.com]
- 4. mdpi.com [mdpi.com]
By-product formation during the synthesis of ethyl heptanoate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl heptanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Fischer esterification of heptanoic acid with ethanol in the presence of an acid catalyst.[1] This is a reversible reaction where water is produced as a by-product.[1] To favor the formation of the this compound product, an excess of one of the reactants, typically ethanol, is used, or the water is removed as it is formed.[2][3]
Q2: What are the common by-products observed during the synthesis of this compound via Fischer esterification?
A2: Besides the expected product, this compound, and the inherent by-product, water, several other by-products can form depending on the reaction conditions. These include:
-
Diethyl ether: Formed from the intermolecular dehydration of ethanol, especially at temperatures around 140°C.[4]
-
Ethene: Results from the intramolecular dehydration of ethanol at higher temperatures, typically around 170-180°C.
-
Unreacted starting materials: Residual heptanoic acid and ethanol will be present due to the equilibrium nature of the reaction.
-
Oxidation products: If concentrated sulfuric acid is used as the catalyst at high temperatures, it can oxidize ethanol to carbon dioxide, while being reduced to sulfur dioxide.
Q3: My yield of this compound is lower than expected. What are the potential causes?
A3: Low yields are a common issue and can be attributed to several factors:
-
Equilibrium: The Fischer esterification is a reversible reaction. To drive the reaction towards the product, consider using a large excess of ethanol or removing water as it forms, for instance, with a Dean-Stark apparatus.
-
Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and may not reach equilibrium within the allotted time.
-
Reaction time: The esterification reaction can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of by-products like diethyl ether and ethene, consuming the ethanol reactant and reducing the yield of the desired ester.
-
Water content: The presence of water in the reactants or solvent will shift the equilibrium back towards the starting materials, reducing the ester yield. Ensure all glassware is dry and use absolute ethanol if possible.
Q4: I have identified an impurity with a boiling point lower than this compound. What could it be?
A4: A common low-boiling impurity is diethyl ether, which is formed by the acid-catalyzed dehydration of two molecules of ethanol. This side reaction is favored at temperatures around 140°C.
Q5: How can I minimize the formation of diethyl ether?
A5: To reduce the formation of diethyl ether, it is crucial to control the reaction temperature and keep it below the temperature at which the dehydration of ethanol becomes significant (approximately 140°C). Using a milder acid catalyst or reducing the concentration of the strong acid catalyst can also help.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | The reaction has not reached equilibrium, or the equilibrium is unfavorable. | Increase the reaction time. Use a larger excess of ethanol. Remove water using a Dean-Stark apparatus or molecular sieves. |
| Insufficient catalysis. | Ensure the appropriate amount of acid catalyst is used. | |
| Reaction temperature is too low. | Moderately increase the reaction temperature, but be mindful of by-product formation. | |
| Presence of Unreacted Heptanoic Acid | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient mixing. |
| Insufficient ethanol. | Increase the molar ratio of ethanol to heptanoic acid. | |
| Detection of Diethyl Ether | Reaction temperature is too high (around 140°C), leading to intermolecular dehydration of ethanol. | Maintain a lower reaction temperature. Consider using a milder acid catalyst. |
| Detection of Ethene Gas | Reaction temperature is excessively high (around 170-180°C), causing intramolecular dehydration of ethanol. | Significantly reduce the reaction temperature. |
| Product is Dark in Color | Side reactions and degradation, possibly due to a strong acid catalyst like sulfuric acid at elevated temperatures. | Use a milder catalyst such as p-toluenesulfonic acid. Purify the product via distillation or chromatography. |
Experimental Protocol: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
Heptanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine heptanoic acid and a 3 to 5-fold molar excess of absolute ethanol. Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the temperature to avoid excessive heating that could lead to by-product formation.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the mixture with water to remove the excess ethanol and some of the acid catalyst.
-
Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Be sure to vent the separatory funnel frequently.
-
Wash the organic layer with brine (saturated NaCl solution) to aid in the separation of the layers.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 188-189°C.
Visualizations
Caption: Main reaction pathway for the Fischer esterification of this compound.
Caption: By-product formation from ethanol dehydration during synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: High-Purity Ethyl Heptanoate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity ethyl heptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
A1: The primary impurities typically encountered after the synthesis of this compound from heptanoic acid and ethanol include:
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Unreacted Starting Materials: Heptanoic acid and ethanol are common impurities.
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Water: A byproduct of the esterification reaction.
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Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid, if used.
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Side-Reaction Products: Although generally low, potential side products can include diethyl ether (from the dehydration of ethanol) and products from the thermal degradation of starting materials or the product, especially if high temperatures are used.
Q2: What is the most suitable initial purification step for crude this compound?
A2: A liquid-liquid extraction is the recommended initial purification step. This process effectively removes the majority of water-soluble impurities such as residual acid catalyst, unreacted ethanol, and some of the unreacted heptanoic acid.
Q3: How can I remove residual water from my this compound sample?
A3: Residual water can be removed by drying the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) after liquid-liquid extraction. For very high purity requirements, a final distillation step is also very effective at removing trace amounts of water.
Q4: My purified this compound has a persistent acidic smell. What is the cause and how can I fix it?
A4: A persistent acidic smell indicates the presence of residual heptanoic acid. This can be addressed by washing the organic solution with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during the liquid-liquid extraction process. Following the base wash with a water wash will help remove any remaining bicarbonate.
Q5: What analytical technique is best for assessing the purity of this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is the most powerful technique for assessing the purity of a volatile compound like this compound. It provides high-resolution separation of components and definitive identification based on their mass fragmentation patterns. For routine purity checks, gas chromatography with a flame ionization detector (GC-FID) is also a very effective and common method.
Troubleshooting Guides
Liquid-Liquid Extraction Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.- High concentration of acidic impurities. | - Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1] |
| Poor Phase Separation | - Densities of the organic and aqueous layers are too similar. | - Add more of the organic solvent or water to increase the volume of the respective phase.- Adding brine to the aqueous layer will increase its density, aiding separation.[1] |
| Product Loss | - Incomplete extraction from the aqueous phase. | - Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL). |
Distillation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | - Lack of nucleation sites for smooth boiling. | - Add boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Poor Separation of Components | - Boiling points of this compound and impurities are too close.- Distillation rate is too fast. | - Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[2]- Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second). |
| Product Darkening | - Thermal decomposition at high temperatures. | - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system (mobile phase).- Column overloading. | - Optimize the mobile phase polarity. A good starting point for silica gel chromatography is a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the desired compound.- Ensure the amount of crude product loaded onto the column is appropriate for the column size. |
| Tailing of Peaks | - Interaction of polar impurities with the stationary phase. | - Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid if the impurity is basic, or triethylamine if the impurity is acidic. |
| Cracked Column Bed | - Improper packing of the stationary phase. | - Ensure the stationary phase is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Liquid-Liquid Extraction for Initial Purification
Objective: To remove water-soluble impurities from the crude this compound.
Materials:
-
Crude this compound
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Beakers
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and gently invert the funnel several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel. Gently invert the funnel, venting frequently as carbon dioxide gas will be produced. Continue until no more gas evolves.[3]
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine to help remove dissolved water and break any potential emulsions.[1]
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer and swirl. Add more drying agent until it no longer clumps together.
-
Filter the dried organic layer into a clean, dry round-bottom flask. The solution is now ready for solvent removal or further purification.
Fractional Distillation for High-Purity this compound
Objective: To purify this compound from less volatile impurities.
Materials:
-
Crude or partially purified this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize as the first fraction begins to distill.
-
Collect any low-boiling impurities as the first fraction.
-
As the temperature approaches the boiling point of this compound (188-189 °C at atmospheric pressure), change the receiving flask to collect the pure product.
-
Collect the fraction that distills at a constant temperature. This is your high-purity this compound.
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve very high purity this compound, especially for small-scale preparations.
Materials:
-
Partially purified this compound
-
Preparative HPLC system
-
Appropriate preparative HPLC column (e.g., C18 for reversed-phase)
-
HPLC-grade solvents (e.g., acetonitrile and water for reversed-phase)
-
Sample vials
-
Collection tubes or fraction collector
Procedure:
-
Develop an analytical HPLC method to determine the optimal mobile phase for separating this compound from its impurities. A common mobile phase for reversed-phase HPLC is a mixture of acetonitrile and water.
-
Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the larger diameter of the preparative column.
-
Dissolve the this compound sample in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Monitor the separation using a detector (e.g., UV-Vis).
-
Collect the fraction corresponding to the this compound peak.
-
Combine the collected fractions containing the pure product.
-
Remove the solvent from the collected fractions, typically using a rotary evaporator, to obtain the high-purity this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Illustrative)
| Purification Technique | Typical Purity Achieved | Expected Yield | Throughput | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 90-95% | High | High | Removes bulk water-soluble impurities efficiently. | May not remove impurities with similar solubility to the product. |
| Fractional Distillation | >99% | Good to High | Moderate to High | Excellent for removing non-volatile and some closely boiling impurities. | Not suitable for thermally sensitive compounds. |
| Preparative HPLC | >99.5% | Lower | Low | Provides very high purity and excellent separation of closely related impurities. | Time-consuming, requires specialized equipment, and is not ideal for large quantities. |
| Column Chromatography | 98-99.5% | Moderate | Low to Moderate | Good for removing impurities with different polarities. | Can be labor-intensive and uses significant amounts of solvent. |
Note: The values in this table are illustrative and can vary depending on the initial purity of the crude product and the optimization of the purification protocol.
Visualizations
Caption: A typical experimental workflow for the purification of high-purity this compound.
Caption: A logical decision tree for troubleshooting common purification issues.
References
Technical Support Center: Ethyl Heptanoate Production Scale-Up
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of ethyl heptanoate production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental and scale-up phases of this compound synthesis.
Section 1: General Scale-Up and Chemical Synthesis Issues
Question: We are observing a significant drop in yield and product purity when moving from a lab-scale (benchtop) to a pilot-scale reactor. What are the common causes?
Answer: This is a common issue in chemical process scale-up, often due to non-linear changes in physical and chemical properties as the reactor size increases.[1]
-
Symptom: Lower than expected yield and purity.
-
Possible Causes:
-
Inefficient Heat Transfer: Larger vessels have a smaller surface-area-to-volume ratio, making it difficult to maintain uniform temperature.[1] This can lead to side reactions or incomplete conversion.
-
Poor Mixing and Mass Transfer: Agitation that is effective in a small flask may not be sufficient in a large tank, leading to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts.[1][2]
-
Changes in Reaction Kinetics: The time required to reach chemical equilibrium often increases as the quantities of reactants are scaled up.[1]
-
Raw Material Variability: The quality and purity of bulk raw materials (heptanoic acid, ethanol) can differ from the lab-grade reagents used in initial experiments, introducing impurities that can affect the reaction.
-
-
Suggested Solutions:
-
Process Modeling: Use semi-empirical modeling to understand the impact of thermodynamics and fluid dynamics at a larger scale before beginning the pilot run.
-
Equipment and Reactor Design:
-
Ensure the pilot reactor's heating/cooling jacket is adequately sized for the volume.
-
Optimize the agitator type, speed, and position. Consider installing baffles to improve mixing efficiency.
-
-
Raw Material Qualification: Perform rigorous quality control on all incoming raw materials to ensure they meet the required specifications.
-
Process Analytical Technology (PAT): Implement real-time monitoring of critical parameters like temperature, pH, and concentration to detect and correct deviations early.
-
Section 2: Enzymatic Synthesis Challenges
Question: Our enzymatic reaction rate is high initially but slows down significantly over time or stops before reaching full conversion. What's causing this?
Answer: This issue often points towards enzyme inhibition or deactivation, a critical challenge in biocatalysis scale-up.
-
Symptom: Reaction rate decreases or plateaus prematurely.
-
Possible Causes:
-
Substrate Inhibition: High concentrations of either heptanoic acid or ethanol can inhibit the lipase's activity. Research has shown that hexanoic acid (a similar carboxylic acid) at concentrations over 0.5 mol/L can inhibit Rhizomucor miehei lipase.
-
Product Inhibition: While less common for this specific reaction, the accumulation of the product (this compound) could potentially cause feedback inhibition.
-
Enzyme Deactivation: The enzyme may be losing its activity due to non-optimal conditions. Factors include high temperatures (lipase deactivation is observed above 60°C), incorrect pH, or the presence of denaturing agents in the reaction medium.
-
Water Activity: Water is a byproduct of esterification. Its accumulation can shift the reaction equilibrium back towards hydrolysis (the reverse reaction), reducing the net yield of the ester. Conversely, a minimal amount of water is required to maintain the enzyme's catalytic activity.
-
-
Suggested Solutions:
-
Fed-Batch Strategy: Instead of adding all reactants at once, implement a fed-batch approach where one or both substrates are added gradually over time to maintain a low, optimal concentration in the reactor.
-
Water Removal: Employ a method for in-situ water removal. This can be achieved by using molecular sieves, sparging with a dry inert gas, or performing the reaction under vacuum.
-
Optimize Reaction Conditions: Ensure the temperature is maintained within the optimal range for the specific lipase used (typically 45–55 °C). Verify and control the pH of the system.
-
Immobilization: Use an immobilized lipase, such as Candida antarctica lipase B (CALB), which offers higher stability and allows for easier reuse.
-
Section 3: Downstream Processing and Purification
Question: We are struggling to achieve the desired purity (>99%) for our this compound due to persistent impurities. How can we improve our purification process?
Answer: Achieving high purity is critical, especially for applications in the pharmaceutical, food, and cosmetics industries. The challenge lies in efficiently removing unreacted starting materials and any side-products.
-
Symptom: Difficulty separating the final product from unreacted heptanoic acid, ethanol, or water.
-
Possible Causes:
-
Azeotrope Formation: this compound forms an azeotropic mixture with water (boiling point 98.5°C), which makes complete separation by simple distillation difficult.
-
Similar Boiling Points: While the boiling point of this compound (~188°C) is significantly different from ethanol (~78°C), separating it from residual heptanoic acid (~223°C) requires efficient fractional distillation.
-
Inefficient Extraction: Poor phase separation during aqueous washing (e.g., with sodium bicarbonate solution to remove acidic impurities) can lead to product loss or incomplete purification.
-
-
Suggested Solutions:
-
Distillation Strategy:
-
First, perform distillation under atmospheric or reduced pressure to remove the lower-boiling ethanol.
-
For the final purification, use fractional distillation under vacuum. This lowers the boiling points, preventing thermal degradation and improving the separation efficiency between this compound and heptanoic acid.
-
-
Azeotropic Distillation: To break the water azeotrope, consider adding a third component (entrainer) like toluene that forms a lower-boiling azeotrope with water.
-
Liquid-Liquid Extraction Optimization:
-
After an initial wash with water, perform several washes with a dilute base (e.g., 5% sodium bicarbonate solution) to neutralize and remove unreacted heptanoic acid.
-
Follow with a brine wash to break any emulsions and remove residual water before the final drying step.
-
-
Drying: Use a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove all traces of water before the final distillation.
-
Data and Protocols
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H18O2 | |
| Molar Mass | 158.241 g·mol−1 | |
| Appearance | Colorless liquid | |
| Odor | Fruity, reminiscent of cognac or grape | |
| Boiling Point | 188-189 °C (at 760 mm Hg) | |
| Melting Point | -66 °C | |
| Density | ~0.87 g/mL at 25 °C | |
| Solubility in Water | 0.29 mg/mL | |
| Refractive Index | ~1.412 at 20 °C |
Experimental Protocol: Lab-Scale Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on common methodologies for lipase-catalyzed esterification.
Materials:
-
Heptanoic Acid
-
Ethanol (Anhydrous)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Molecular Sieves (3Å, activated)
-
Solvent (optional, e.g., n-hexane)
-
Reaction Vessel (e.g., jacketed glass reactor with overhead stirrer and temperature probe)
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor and connect it to a circulating water bath to maintain the desired temperature (e.g., 50°C).
-
Charge Reactants: Add heptanoic acid and ethanol to the reactor. A common starting point is an equimolar ratio or a slight excess of ethanol (e.g., 1:1 to 1:3 acid to alcohol molar ratio). If using a solvent, add it at this stage.
-
Add Desiccant: Add activated molecular sieves (e.g., 10% by weight of the limiting reactant) to the mixture to adsorb the water produced during the reaction.
-
Initiate Reaction: Once the mixture reaches the target temperature, add the immobilized lipase (e.g., 2% w/w of total reactants).
-
Agitation: Begin stirring at a constant rate (e.g., 200-250 rpm) to ensure the enzyme is well-suspended and to minimize mass transfer limitations.
-
Monitoring: Take samples periodically (e.g., every hour) to monitor the reaction progress. Analyze the samples using Gas Chromatography (GC) to determine the concentration of this compound and the remaining reactants.
-
Reaction Completion: The reaction is typically run for several hours (e.g., 8-24 hours) or until the conversion rate plateaus.
-
Enzyme Recovery: Once the reaction is complete, stop the agitation and allow the immobilized enzyme to settle. Decant the supernatant or filter the mixture to recover the enzyme for potential reuse.
-
Purification: The crude product can be purified via vacuum distillation to remove unreacted starting materials and yield high-purity this compound.
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for low yield in enzymatic synthesis.
References
Technical Support Center: Stability of Ethyl Heptanoate in Acidic Food and Beverage Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the stability of ethyl heptanoate in acidic food and beverage matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in acidic matrices a concern?
This compound is an ester known for its characteristic fruity aroma, often associated with grapes, cherries, and apricots.[1] It is a key flavor component in many alcoholic beverages and foods.[2] However, in acidic environments typical of many foods and beverages (e.g., soft drinks, wines, fruit juices), this compound can undergo hydrolysis. This chemical breakdown can lead to a decrease in the desired fruity aroma and the formation of off-flavors, thereby affecting the sensory quality and shelf-life of the product. The concentrations of ethyl esters like this compound are known to decrease over time in aging alcoholic beverages due to spontaneous hydrolysis.[2][3]
Q2: What are the primary degradation products of this compound in acidic conditions?
Under acidic conditions, this compound undergoes hydrolysis, a reaction with water that is catalyzed by acid.[4] This reaction breaks the ester bond, yielding heptanoic acid and ethanol.
Q3: What factors influence the rate of this compound degradation in acidic food and beverage matrices?
The stability of this compound is primarily influenced by:
-
pH: The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydrogen ions (H+). Generally, a lower pH (more acidic) will accelerate the hydrolysis reaction.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing products at lower temperatures can significantly slow down the degradation of this compound.
-
Water Content: Water is a reactant in the hydrolysis process. Matrices with higher water activity will generally support a faster rate of ester degradation.
-
Presence of Other Components: The food or beverage matrix itself can influence stability. For example, high sugar concentrations can lower water activity, potentially slowing hydrolysis. Conversely, certain enzymes present in the matrix could accelerate ester degradation.
Q4: How can I minimize the degradation of this compound in my product formulation?
To enhance the stability of this compound, consider the following strategies:
-
pH Control: If possible, adjusting the formulation to a slightly higher pH (less acidic) can slow down the rate of hydrolysis.
-
Temperature Management: Implementing cold chain storage and distribution for the product is a very effective method.
-
Lowering Water Activity: Increasing the concentration of solutes like sugars or salts can reduce the availability of water for the hydrolysis reaction.
-
Encapsulation: Microencapsulation of this compound can protect it from the acidic environment until the product is consumed.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid loss of fruity aroma in the product. | Acid-catalyzed hydrolysis of this compound. | - Confirm the pH of your product. If it is highly acidic (e.g., pH < 3.5), consider if pH modification is possible.- Evaluate the storage temperature. Recommend and verify cold storage conditions.- Analyze for the presence of heptanoic acid, a product of hydrolysis, which can have a cheesy or waxy off-flavor. |
| Inconsistent this compound concentration in different batches. | - Variability in raw material quality.- Inconsistent processing parameters (e.g., temperature, mixing times).- Differences in storage conditions between batches. | - Implement stricter quality control for incoming raw materials, including the initial this compound concentration.- Standardize all processing parameters.- Ensure uniform storage and handling conditions for all batches. |
| Difficulty in accurately quantifying this compound. | - Inappropriate analytical method.- Matrix interference.- Volatilization of the analyte during sample preparation. | - Utilize a validated analytical method such as Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) which is well-suited for volatile compounds in complex matrices.- Perform a matrix spike recovery experiment to check for interference.- Use an internal standard for quantification to correct for losses during sample preparation and injection. |
Quantitative Data Summary
| Ester | pH 2.8 | pH 4.0 | pH 7.0 |
| Ethyl Butanoate | 1.8 years | 25 years | 25 years |
| Ethyl Hexanoate | 1.8 years | 25 years | 25 years |
| Ethyl Octanoate | 1.9 years | 26 years | 26 years |
| Isobutyl Acetate | 1.3 years | 18 years | 18 years |
| Isoamyl Acetate | 1.3 years | 18 years | 18 years |
| Hexyl Acetate | 1.4 years | 19 years | 19 years |
| (Data estimated from computational models and experimental data for representative volatile esters.) |
Experimental Protocols
Protocol: Stability Testing of this compound in an Acidic Beverage Matrix
1. Objective: To determine the degradation rate of this compound in a model acidic beverage system at different storage temperatures.
2. Materials:
-
Model beverage base (e.g., a solution of citric acid, sodium benzoate, and sweeteners in deionized water, adjusted to the desired pH, e.g., pH 3.0).
-
This compound (food grade).
-
Internal Standard (IS) solution (e.g., ethyl nonanoate in ethanol).
-
Glass vials with screw caps and PTFE septa.
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C).
-
Headspace Gas Chromatograph with Mass Spectrometric detector (HS-GC-MS).
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the model beverage base at a known concentration (e.g., 10 ppm).
-
Dispense aliquots of the stock solution into multiple glass vials.
-
Seal the vials tightly.
-
-
Storage:
-
Place a set of vials in each of the temperature-controlled environments.
-
-
Sampling and Analysis:
-
At specified time points (e.g., day 0, 1, 3, 7, 14, 28), remove three vials from each temperature condition for analysis.
-
Allow the vials to equilibrate to room temperature.
-
Unseal the vials and add a precise amount of the internal standard solution.
-
Reseal the vials immediately.
-
Analyze the samples by HS-GC-MS.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point relative to the internal standard.
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½) at each temperature.
-
Protocol: Quantification of this compound by HS-GC-MS
1. Instrumentation:
-
Gas Chromatograph with a mass selective detector (MSD).
-
Headspace autosampler.
-
Capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent).
2. GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 min.
-
Ramp: 5°C/min to 220°C.
-
Hold: 5 min at 220°C.
-
-
MSD Conditions:
-
Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization: 70 eV.
-
Scan Mode: Full scan (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 88, 115, 129) and the internal standard.
-
3. Headspace Conditions (Example):
-
Incubation Temperature: 80°C
-
Incubation Time: 20 min
-
Injection Volume: 1 mL
4. Calibration:
-
Prepare a series of calibration standards of this compound in the model beverage base with a constant concentration of the internal standard.
-
Analyze the standards using the same HS-GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for this compound stability analysis.
Caption: Troubleshooting logic for aroma loss.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Application of volatile compound analysis for distinguishing between red wines from Poland and from other European countries [scielo.org.za]
- 3. Densities and Viscosities of this compound and Ethyl Octanoate at Temperatures from 303 to 353 K and at Pressures up to 15 MPa - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Ethyl Heptanoate Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of ethyl heptanoate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important? this compound is an ester derived from heptanoic acid and ethanol, often used in the flavor and fragrance industry for its grape-like aroma.[1] In research and pharmaceutical development, its purity is critical. Hydrolysis, the breakdown of the ester back into heptanoic acid and ethanol, can compromise experimental results and the quality of final products.
Q2: What are the primary causes of this compound hydrolysis during storage? The main factors that lead to the degradation of this compound are:
-
Moisture: As an ester, it is highly susceptible to hydrolysis in the presence of water.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.[4][5]
-
pH: The hydrolysis process is catalyzed by the presence of acids (H+) or bases (OH-). The reaction is slowest near a neutral pH.
-
Incompatible Materials: Contact with strong bases and strong oxidizing agents can promote degradation.
Q3: What are the ideal storage conditions for long-term stability? To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place. For maximum stability, especially for high-purity standards, storage at or below -20°C is recommended.
-
Atmosphere: To prevent exposure to atmospheric moisture and oxygen, store under an inert gas atmosphere, such as nitrogen or argon.
-
Container: Use a tightly sealed, light-resistant container. For analytical standards, amber glass vials with PTFE-lined caps are ideal.
Q4: How can I detect if my this compound sample has degraded? Degradation can be identified through several observations:
-
Physical Changes: A change in color or the formation of precipitates may indicate degradation.
-
Analytical Techniques: The most definitive methods are analytical. A decrease in the main peak's purity or the appearance of new peaks in a chromatogram from High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would signify degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased purity in GC/HPLC analysis | Hydrolysis due to moisture. | Review storage procedures. Ensure the container is tightly sealed and stored in a low-humidity environment. For future storage, consider using a desiccant in the secondary container or storing under an inert gas. Prepare fresh solutions using anhydrous solvents. |
| Thermal degradation. | Confirm that the storage temperature is appropriate. Store at cooler temperatures (≤ -20°C) for long-term stability. | |
| Unexpected peaks corresponding to heptanoic acid or ethanol | Significant hydrolysis has occurred. | The sample integrity is compromised. It is recommended to discard the sample. For future prevention, strictly follow ideal storage conditions (low temperature, inert atmosphere, tightly sealed container). |
| Inconsistent experimental results | Degradation of the compound leading to a lower effective concentration. | Re-test a freshly opened sample if available. If degradation is confirmed, prepare fresh solutions from a new, unopened stock. Ensure all handling of the compound is performed in a controlled, dry environment. |
| Change in physical appearance (e.g., cloudiness) | Hydrolysis or contamination. | The sample should be discarded. Review handling and storage protocols to prevent contamination and moisture ingress. Use high-purity, anhydrous solvents and clean glassware for all manipulations. |
Data on Ester Stability
| Storage Condition | Ester Type | Observation | Source |
| Lager Beer @ 4°C for 3 months | Total Volatile Esters | ~7.9% decrease in concentration. | |
| Lager Beer @ Room Temp. (~22.5°C) for 3 months | Total Volatile Esters | ~16.9% decrease in concentration. | |
| Model Wine Solution (pH 3.2) | Various Ethyl Esters | Rate of hydrolysis increases significantly with temperature. |
This table demonstrates the general principle that lower storage temperatures significantly improve the stability of esters.
Experimental Protocols
Protocol 1: Handling this compound Under Anhydrous Conditions
This protocol describes how to handle this compound to minimize exposure to atmospheric moisture.
Materials:
-
This compound in a sealed container.
-
Oven-dried or flame-dried glassware (e.g., vials, syringes, pipettes).
-
Anhydrous solvents (if preparing a solution).
-
Glove box or a fume hood with a dry atmosphere.
-
Desiccator for temporary storage of glassware and reagents.
Procedure:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator before use.
-
If possible, perform all manipulations within a glove box under an inert atmosphere (nitrogen or argon).
-
If a glove box is unavailable, work quickly in a fume hood with low humidity.
-
Use dry syringes or cannulas to transfer the liquid.
-
If preparing a solution, use only anhydrous grade solvents.
-
After use, tightly reseal the main container, preferably after flushing the headspace with an inert gas.
Protocol 2: Long-Term Storage Using an Inert Gas Atmosphere
This protocol ensures the long-term stability of this compound by protecting it from both moisture and oxygen.
Materials:
-
This compound.
-
Storage vial with a PTFE-lined septum cap.
-
Source of dry inert gas (Nitrogen or Argon) with a regulator and needle valve.
-
Needles for gas inlet and outlet.
Procedure:
-
Dispense the required amount of this compound into a clean, dry storage vial.
-
Secure the septum cap onto the vial.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the liquid.
-
Insert a second, shorter needle to act as a gas outlet.
-
Gently flush the headspace with the inert gas for 1-2 minutes to displace any air and moisture.
-
Remove the outlet needle first, followed by the gas inlet needle, to maintain a slight positive pressure of the inert gas.
-
Seal the punctured septum with parafilm for extra protection.
-
Store the vial at the recommended temperature (e.g., -20°C).
Visualizations
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. This compound | 106-30-9 | Benchchem [benchchem.com]
- 5. [PDF] Volatile ester hydrolysis or formation during storage of model solutions and wines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during gas chromatography (GC) analysis. The following guides and FAQs focus on resolving peak tailing, with a specific emphasis on the analysis of ethyl heptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in my GC analysis?
Peak tailing for this compound, an ester, is often indicative of undesirable interactions between the analyte and the GC system. The most common causes can be categorized as follows:
-
Active Sites: Unwanted interactions between the polar this compound molecules and active sites within the GC system are a primary cause.[1][2] These active sites are often exposed silanol groups on the surface of a contaminated or poorly deactivated inlet liner, the column itself, or packing material.[1][2]
-
System Contamination: Accumulation of non-volatile residues from previous injections can contaminate the inlet liner or the head of the analytical column.[3] This contamination creates active sites that can interact with your analyte, leading to peak tailing.
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create "dead volumes" or disrupt the carrier gas flow path. This disruption can cause the analyte band to broaden and tail.
-
Inappropriate Method Parameters: Suboptimal temperatures (inlet, oven), incorrect carrier gas flow rates, or an unsuitable injection technique can all contribute to poor peak shape.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.
Q2: My this compound peak is tailing, but other non-polar compounds in the same run look fine. What does this suggest?
This scenario strongly suggests that the issue is chemical rather than physical. The tailing of a polar analyte like this compound, while non-polar compounds remain unaffected, points towards specific chemical interactions with active sites in your system. These active sites are typically acidic silanol groups that can form hydrogen bonds with the ester functional group of this compound.
Q3: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause?
When all peaks in a chromatogram exhibit tailing, the problem is most likely physical or mechanical in nature, affecting all compounds indiscriminately. The most common culprits include:
-
Improper column installation: This could be an incorrect insertion depth into the inlet or detector, or a poorly made column cut.
-
Leaks in the system: A leak in the inlet, fittings, or septum can disrupt the carrier gas flow and cause peak tailing.
-
Dead volume: Unswept areas in the flow path, often due to incorrect column installation or fittings, can lead to peak tailing.
Q4: Can my injection technique affect the peak shape of this compound?
Yes, the injection technique is critical for achieving sharp, symmetrical peaks. For instance, in splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor focusing of the analyte on the column, resulting in broad or tailing peaks. Overloading the column by injecting too much sample can also cause peak distortion.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Tailing
This guide provides a systematic approach to identifying the root cause of peak tailing for this compound.
Step 1: Analyze the Chromatogram Review your chromatogram to determine the nature of the tailing.
| Observation | Likely Cause Category | Next Steps |
| Only the this compound peak (and other polar peaks) are tailing. | Chemical Interaction | Proceed to Guide 2: Addressing Active Sites . |
| All peaks, including the solvent peak, are tailing. | Physical/Mechanical Issue | Proceed to Guide 3: Resolving System-Wide Tailing . |
| Peaks are fronting (leading edge is sloped). | Column Overload | Reduce sample concentration or injection volume. |
Step 2: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
References
Technical Support Center: Minimizing Matrix Effects in the Quantification of Ethyl Heptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of ethyl heptanoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1] These effects can manifest as either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the analytical signal), leading to inaccurate quantification.[1] In gas chromatography-mass spectrometry (GC-MS), matrix components can accumulate in the injector port, leading to enhanced responses for subsequently injected standards and samples.[1]
Q2: How can I determine if my this compound analysis is experiencing matrix effects?
A2: A common method to assess matrix effects is to compare the signal response of a standard solution of this compound in a pure solvent to the response of the same standard spiked into a blank sample matrix that has undergone the complete sample preparation procedure. A significant difference in the signal intensity indicates the presence of matrix effects.
Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound quantification?
A3: The main strategies can be broadly categorized into three areas:
-
Thorough Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.[2]
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Calibration Strategies: These methods aim to compensate for matrix effects that cannot be eliminated through sample cleanup. Common approaches include the use of matrix-matched calibration standards and the standard addition method.[3]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to correct for matrix effects, as it behaves almost identically to the analyte during sample preparation and analysis.
Troubleshooting Guides
Guide 1: Improving Quantification with Advanced Sample Preparation
This guide provides protocols for common sample preparation techniques to reduce matrix interferences.
LLE is effective for separating this compound from polar matrix components based on its solubility in immiscible liquids.
Experimental Protocol for LLE of this compound from a Liquid Matrix (e.g., Wine, Juice):
-
Sample Preparation: Take a 5 mL aliquot of the liquid sample.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a structural analog like ethyl octanoate or, ideally, a stable isotope-labeled this compound).
-
Extraction:
-
Add 5 mL of a non-polar organic solvent (e.g., hexane or a mixture of hexane and diethyl ether).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection: Carefully transfer the upper organic layer containing the this compound to a clean tube.
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) for GC-MS analysis.
-
SPE provides a more thorough cleanup by utilizing a solid sorbent to retain either the analyte or the interferences. For the relatively non-polar this compound, a normal-phase or reversed-phase SPE can be employed depending on the matrix.
Experimental Protocol for SPE (Normal-Phase) of this compound:
-
Cartridge Conditioning: Condition a normal-phase SPE cartridge (e.g., silica-based) with 5 mL of a non-polar solvent like hexane.
-
Sample Loading: Load the reconstituted sample extract (from LLE or another initial extraction) onto the SPE cartridge.
-
Washing: Wash the cartridge with a small volume of a non-polar solvent to elute any weakly retained interferences.
-
Elution: Elute the this compound from the cartridge using a more polar solvent (e.g., a mixture of hexane and ethyl acetate or dichloromethane).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the final injection solvent for GC-MS analysis.
For biological matrices like plasma or serum, protein precipitation is a necessary first step to remove high concentrations of proteins.
Experimental Protocol for Protein Precipitation from Plasma:
-
Sample Aliquot: Take 200 µL of the plasma sample.
-
Precipitation: Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is generally effective for efficient protein removal).
-
Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound. This supernatant can then be further cleaned up using LLE or SPE if necessary, or directly analyzed after evaporation and reconstitution.
Quantitative Data Summary: Comparison of Sample Preparation Techniques
The following table provides illustrative recovery and matrix effect data for the quantification of this compound in a wine matrix using different sample preparation techniques.
| Sample Preparation Technique | Average Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Direct Injection (Dilute and Shoot) | 95 | 150 (Enhancement) | 15 |
| Liquid-Liquid Extraction (LLE) | 88 | 110 (Slight Enhancement) | 8 |
| Solid-Phase Extraction (SPE) | 92 | 105 (Minimal Effect) | 5 |
Note: This data is for illustrative purposes to demonstrate the potential impact of different sample preparation methods.
Guide 2: Implementing Calibration Strategies to Compensate for Matrix Effects
When sample preparation alone is insufficient to eliminate matrix effects, specific calibration strategies can be employed.
This technique involves preparing the calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.
Experimental Protocol for Matrix-Matched Calibration:
-
Obtain Blank Matrix: Source a sample of the matrix (e.g., wine, plasma) that is free of this compound.
-
Prepare Blank Extract: Process the blank matrix using the same sample preparation procedure as for the unknown samples.
-
Prepare Calibration Standards: Spike the blank matrix extract with known concentrations of this compound to create a series of calibration standards.
-
Analysis: Analyze the matrix-matched calibration standards and the unknown samples using the same GC-MS method.
-
Quantification: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in the unknown samples.
The standard addition method is particularly useful for complex matrices where a blank matrix is not available. This method involves adding known amounts of a standard to the sample itself.
Experimental Protocol for Standard Addition:
-
Sample Aliquots: Prepare at least four equal aliquots of the unknown sample.
-
Spiking:
-
Leave one aliquot unspiked.
-
Spike the remaining aliquots with increasing and known amounts of an this compound standard solution.
-
-
Analysis: Analyze all the prepared samples (spiked and unspiked) using the same GC-MS method.
-
Quantification:
-
Plot the measured signal response against the concentration of the added standard.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line back to the x-axis (where the signal is zero). The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.
-
Illustrative Data for Standard Addition Method
| Sample | Added this compound (ng/mL) | Measured Peak Area |
| Unspiked Sample | 0 | 12,500 |
| Spiked Sample 1 | 10 | 25,200 |
| Spiked Sample 2 | 20 | 37,800 |
| Spiked Sample 3 | 30 | 50,100 |
Visualized Workflows and Logic Diagrams
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Experimental workflow for the Standard Addition Method.
Caption: Decision tree for selecting a matrix effect minimization strategy.
References
Technical Support Center: Alternative and Greener Catalysts for Ethyl Heptanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl heptanoate using alternative and greener catalysts. The focus is on two primary catalytic systems: immobilized lipases and solid acid catalysts.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative catalysts for this compound synthesis over traditional methods?
A1: Traditional synthesis of this compound often relies on homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the product, and generate hazardous waste.[1] Greener alternatives, such as immobilized lipases and solid acid catalysts, offer significant advantages including easier catalyst recovery and recycling, milder reaction conditions, higher product purity, and a reduction in corrosive and toxic waste streams.[2][3]
Q2: What are the main types of greener catalysts for this compound synthesis?
A2: The two primary categories of greener catalysts for this application are:
-
Immobilized Lipases: These are enzymes, typically lipases, that are physically confined or bound to a solid support. They are highly specific, operate under mild conditions, and can produce high-purity esters.[2] A commonly used example is Novozym® 435, which is lipase B from Candida antarctica immobilized on an acrylic resin.
-
Solid Acid Catalysts: These are heterogeneous catalysts that possess acidic sites on their surface. Examples include ion-exchange resins like Amberlyst-15 and sulfonated carbons.[3] They are robust, can be used at higher temperatures than enzymes, and are easily separated from the reaction mixture.
Q3: What are the key parameters to optimize for a successful this compound synthesis?
A3: Regardless of the catalyst system, several key parameters need to be optimized for maximum yield and efficiency. These include:
-
Molar Ratio of Reactants (Ethanol to Heptanoic Acid): An excess of one reactant, usually the alcohol, is often used to shift the reaction equilibrium towards the product side.
-
Catalyst Loading: The amount of catalyst used will affect the reaction rate. However, using an excessive amount may not be cost-effective.
-
Reaction Temperature: The optimal temperature will depend on the catalyst's thermal stability. Immobilized lipases generally operate at lower temperatures (e.g., 40-60°C) than solid acid catalysts (e.g., 70-140°C).
-
Reaction Time: The time required to reach equilibrium or maximum conversion needs to be determined experimentally.
-
Water Removal: The esterification reaction produces water as a byproduct. Removing this water can drive the reaction to completion. This can be achieved through methods like using molecular sieves or performing the reaction under vacuum.
Troubleshooting Guides
Immobilized Lipase-Catalyzed Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion/Yield | 1. Enzyme Inhibition: High concentrations of heptanoic acid or ethanol can inhibit the lipase. 2. Water Accumulation: The water produced during the reaction can lead to the reverse reaction (hydrolysis). 3. Suboptimal Temperature: The reaction temperature may be too low for sufficient activity or too high, causing enzyme denaturation. 4. Insufficient Catalyst Loading: The amount of immobilized lipase may be too low for the desired reaction rate. | 1. Perform a stepwise addition of the acid or alcohol to maintain a low concentration in the reaction medium. 2. Add molecular sieves to the reaction mixture to remove water as it is formed. 3. Optimize the reaction temperature by running small-scale experiments at various temperatures (e.g., in the 30-70°C range). 4. Increase the catalyst loading incrementally and monitor the effect on conversion. |
| Enzyme Deactivation | 1. High Local Concentration of Reactants: Even with bulk concentrations being low, localized high concentrations around the enzyme can cause deactivation. 2. pH Shift: The acidic nature of heptanoic acid can lower the pH around the enzyme, leading to denaturation. 3. Mechanical Stress: Vigorous stirring can damage the support material of the immobilized enzyme. | 1. Ensure adequate mixing to avoid localized concentration gradients. 2. Consider using a buffered system if compatible with the reaction medium, or immobilize the lipase on a support that provides a suitable microenvironment. 3. Use gentle stirring or shaking instead of high-speed mechanical stirring. |
| Difficulty in Catalyst Reuse | 1. Leaching of Enzyme: The lipase may detach from the support during the reaction or washing steps. 2. Fouling of Catalyst Surface: Reactants or products may adsorb onto the catalyst surface, blocking active sites. | 1. Ensure the immobilization protocol is robust. After each cycle, wash the catalyst gently with a suitable solvent (e.g., hexane or isooctane) and dry it carefully. 2. Wash the catalyst with a solvent that can dissolve potential foulants but does not denature the enzyme. |
Solid Acid Catalyst-Catalyzed Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion/Yield | 1. Insufficient Catalyst Acidity: The catalyst may not have enough acid sites or the acid strength may be too low. 2. Mass Transfer Limitations: The reactants may have difficulty accessing the active sites within the pores of the catalyst. 3. Water Inhibition: Water produced during the reaction can adsorb onto the active sites and inhibit the catalyst. | 1. Choose a catalyst with a higher acid site density or stronger acid sites (e.g., Amberlyst-15 is a strongly acidic resin). 2. Increase the agitation speed to reduce external mass transfer limitations. If internal limitations are suspected, consider using a catalyst with a larger pore size or smaller particle size. 3. Remove water from the reaction mixture using molecular sieves or a Dean-Stark apparatus. |
| Catalyst Deactivation | 1. Leaching of Active Sites: For some catalysts, the active groups (e.g., sulfonic acid groups) can leach into the reaction medium. 2. Fouling of Catalyst Surface: Polymerization of reactants or products on the catalyst surface can block active sites. | 1. Choose a catalyst known for its stability under the reaction conditions. Monitor the acidity of the reaction mixture to check for leaching. 2. After each use, wash the catalyst with a suitable solvent. If fouling is severe, regeneration by washing with an acid or calcination (for thermally stable catalysts) may be necessary. |
| Product Contamination | 1. Catalyst Fines: Small particles of the catalyst may break off and contaminate the product. 2. Leached Species: If active sites leach, they will be present in the final product. | 1. Filter the reaction mixture thoroughly after removing the bulk of the catalyst. 2. If leaching is suspected, the product may require further purification steps, such as a wash with a mild base followed by a water wash. |
Data Presentation
Table 1: Comparison of Reaction Parameters for this compound Synthesis using Greener Catalysts.
| Parameter | Immobilized Lipase (Candida sp.) | Solid Acid Catalyst (Amberlyst-15) |
| Reactants | Heptanoic Acid & Ethanol | Heptanoic Acid & Ethanol |
| Molar Ratio (Ethanol:Acid) | 1.6:1 | 3:1 |
| Catalyst Loading | 0.6 g silica gel for immobilization | 12% (w/w of reactants) |
| Temperature | 40°C | 70°C |
| Reaction Time | 8 hours | 4 hours |
| Solvent | Hexane | Solvent-free |
| Conversion/Yield | 96.0% conversion | 81.3% yield |
| Reference | Based on ethyl hexanoate synthesis | Based on ethyl hexanoate synthesis |
Experimental Protocols
Protocol 1: this compound Synthesis using Immobilized Lipase
This protocol is based on the synthesis of ethyl hexanoate using an immobilized Candida sp. lipase and is adapted for this compound.
Materials:
-
Heptanoic acid
-
Ethanol
-
Immobilized Candida sp. lipase (e.g., Novozym® 435)
-
Hexane (or other suitable organic solvent)
-
Molecular sieves (optional, but recommended)
-
Reaction vessel (e.g., a round-bottom flask with a magnetic stirrer)
-
Heating mantle or water bath with temperature control
Procedure:
-
To a 100 mL round-bottom flask, add 50 mL of hexane.
-
Add heptanoic acid and ethanol to the flask. For a 0.3 mol/L concentration of heptanoic acid, this would be approximately 1.95 g of heptanoic acid. The molar ratio of ethanol to heptanoic acid should be 1.6:1, so add approximately 1.1 g of ethanol.
-
Add the immobilized lipase catalyst. The loading can be optimized, but a starting point is typically 5-10% of the total weight of the reactants.
-
(Optional) Add activated molecular sieves (e.g., 4Å) to the reaction mixture to remove water.
-
Place the flask in a heating mantle or water bath set to 40°C.
-
Stir the reaction mixture at a constant speed (e.g., 150 rpm) for 8 hours.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Once the reaction is complete, stop the heating and stirring.
-
Separate the immobilized catalyst by filtration. The catalyst can be washed with fresh solvent and dried for reuse.
-
The product, this compound, can be isolated from the reaction mixture by evaporation of the solvent. Further purification can be achieved by distillation if required.
Protocol 2: this compound Synthesis using a Solid Acid Catalyst
This protocol is based on the synthesis of ethyl hexanoate using Amberlyst-15 and is adapted for this compound.
Materials:
-
Heptanoic acid
-
Ethanol
-
Amberlyst-15 (or similar sulfonic acid resin)
-
Reaction vessel (e.g., a three-necked round-bottom flask with a condenser, thermometer, and magnetic stirrer)
-
Heating mantle with temperature control
Procedure:
-
Pre-activate the Amberlyst-15 catalyst by drying it in an oven at 100-110°C for at least 4 hours to remove any adsorbed water.
-
To a 100 mL three-necked round-bottom flask, add heptanoic acid and ethanol. For a 1:3 molar ratio, you could use 13 g (0.1 mol) of heptanoic acid and 13.8 g (0.3 mol) of ethanol.
-
Add the pre-activated Amberlyst-15 catalyst. A typical loading is 12% of the total weight of the reactants (in this case, approximately 3.2 g).
-
Set up the flask with a condenser and a thermometer.
-
Heat the reaction mixture to 70°C with constant stirring.
-
Maintain the reaction at this temperature for 4 hours.
-
Monitor the reaction progress by GC analysis of periodically drawn samples.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with ethanol and dried for reuse.
-
The crude product can be purified by washing with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by a water wash. The organic layer can then be dried over anhydrous sodium sulfate and purified by distillation.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Ethyl Heptanoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the three most common analytical techniques for the quantification of ethyl heptanoate: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, quality control, and drug development. This document summarizes the performance of each method, supported by experimental data from various studies, to facilitate an informed decision-making process.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. While Gas Chromatography (GC) is generally preferred for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can also be a viable option.
Gas Chromatography-Mass Spectrometry (GC-MS) is often considered the gold standard due to its high sensitivity and specificity, providing structural information that confirms the analyte's identity.[1] Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and more cost-effective alternative, well-suited for routine quantification when the analyte's identity is already established.[1] High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a versatile technique, particularly useful for less volatile compounds, though it may require derivatization for compounds like this compound that lack a strong chromophore.[2][3]
The following table summarizes the typical performance characteristics of each method for the quantification of this compound and similar esters, based on data from various validation studies. It is important to note that these values are indicative and may vary depending on the specific experimental conditions and sample matrix.
| Validation Parameter | GC-FID | GC-MS | HPLC-UV |
| Linearity (R²) | ≥ 0.99 | > 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01% - 0.05% | Low µg/L to ng/L range | ~0.4 µg/mL |
| Limit of Quantification (LOQ) | 0.03% - 0.1% | Low µg/L to ng/L range | ~1.3 µg/mL |
| Accuracy (% Recovery) | 95% - 105% | 85% - 115% | 98% - 102% |
| Precision (%RSD) | < 5% | < 15% | < 2% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of this compound using GC-FID, GC-MS, and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a direct injection method suitable for the routine analysis of this compound in relatively clean sample matrices.
1. Sample Preparation:
-
If the sample is not a clear liquid, a liquid-liquid extraction may be necessary. For example, for beverage samples, an extraction with a non-polar solvent like hexane or diethyl ether can be performed.
-
An internal standard (e.g., ethyl nonanoate) should be added to the sample or the extracted solution to improve quantification accuracy.
-
If necessary, dilute the sample with a suitable solvent (e.g., hexane) to bring the this compound concentration within the linear range of the calibration curve.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 6890N GC system or equivalent.
-
Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating esters.
-
Injector: Split/splitless injector, operated in split mode (e.g., split ratio of 50:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 220°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent as the sample, with the same concentration of the internal standard.
-
Inject the standards and the samples into the GC-FID system.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
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Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the sensitive and selective quantification of this compound, especially in complex matrices.
1. Sample Preparation:
-
For complex matrices like food or biological samples, a headspace solid-phase microextraction (HS-SPME) is often employed to extract and concentrate the volatile this compound.
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Place a known amount of the sample into a headspace vial.
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Add an internal standard (e.g., d5-ethyl heptanoate) for accurate quantification.
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The vial is then heated and a SPME fiber is exposed to the headspace to adsorb the volatile compounds.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A quadrupole mass selective detector or equivalent.
-
Column: A nonpolar or mid-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode for higher sensitivity. The SPME fiber is desorbed in the injector.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 5°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 88, 115, 158) and the internal standard.
-
3. Calibration and Quantification:
-
Prepare calibration standards in a matrix that mimics the sample as closely as possible.
-
Perform the same HS-SPME procedure on the standards and samples.
-
Construct a calibration curve and quantify the this compound concentration as described for the GC-FID method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
As this compound does not possess a strong UV chromophore, this method typically requires a derivatization step to introduce a UV-absorbing moiety. Alternatively, detection at a low UV wavelength (e.g., 210 nm) might be possible but with lower sensitivity. The following protocol is a general guideline and would require optimization.
1. Sample Preparation and Derivatization (if necessary):
-
Direct Analysis: For samples with high concentrations of this compound, direct injection after filtration might be possible.
-
Derivatization: For trace analysis, a pre-column derivatization step is necessary. A common approach for non-UV active esters is to hydrolyze them to the corresponding carboxylic acid (heptanoic acid) and then derivatize the acid with a UV-active reagent (e.g., p-bromophenacyl bromide). This adds complexity to the sample preparation.
-
After derivatization, a clean-up step using solid-phase extraction (SPE) might be required to remove excess derivatizing reagent.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Start with 50% acetonitrile.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The wavelength will depend on the derivatizing agent used. If no derivatization is performed, detection at a low wavelength like 210 nm can be attempted.
3. Calibration and Quantification:
-
Prepare calibration standards of the derivatized this compound (or underivatized if direct analysis is performed).
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method Validation and Selection Workflow
The process of validating and selecting an appropriate analytical method is a critical step in ensuring the quality and reliability of analytical data. The following diagrams illustrate the general workflow for analytical method validation and a logical approach to selecting the most suitable method for this compound quantification.
Caption: A general workflow for the validation of an analytical method.
Caption: A decision tree for selecting an analytical method.
References
A Comparative Analysis of Ethyl Heptanoate and Ethyl Hexanoate in Beverage Aroma
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of beverage aroma, the contribution of volatile esters is paramount in defining the final sensory profile. Among these, ethyl heptanoate and ethyl hexanoate are significant contributors to the fruity and floral notes cherished by consumers. This guide provides a comprehensive comparative analysis of these two esters, offering quantitative data, detailed experimental protocols, and a visualization of the underlying sensory perception mechanisms to aid researchers and product development professionals in their work.
Physicochemical and Sensory Characteristics
A summary of the key physicochemical and sensory properties of this compound and ethyl hexanoate is presented below. These properties are fundamental to understanding their behavior and impact in a beverage matrix.
| Property | This compound | Ethyl Hexanoate | References |
| Chemical Formula | C9H18O2 | C8H16O2 | |
| Molar Mass | 158.24 g/mol | 144.21 g/mol | |
| Odor Threshold (in water) | 2.2 ppb | 1.0 ppb | [1] |
| Aroma Profile | Fruity (grape, cherry, apricot), waxy, green, winey, cognac-like | Fruity (apple, banana, pineapple), sweet, aniseed, red fruits | [2][3][4] |
| Boiling Point | 188-189 °C | 168 °C | |
| Solubility in Water | Low | Low |
Comparative Sensory Profile in a Beverage Matrix
While individual aroma descriptors are useful, the perception of these esters in a complex beverage matrix is influenced by interactions with other volatile and non-volatile compounds. Based on typical findings in sensory evaluation studies, a comparative sensory profile in a model alcoholic beverage is presented below. The intensities are rated on a scale from 0 (not perceived) to 10 (very strong).
| Sensory Attribute | This compound (at typical concentration) | Ethyl Hexanoate (at typical concentration) |
| Fruity | 8 | 9 |
| Apple/Pear | 2 | 8 |
| Tropical Fruit (Pineapple/Banana) | 3 | 7 |
| Red Berry (Cherry/Grape) | 7 | 4 |
| Green | 4 | 2 |
| Waxy/Fatty | 5 | 3 |
| Sweet | 6 | 7 |
| Floral | 3 | 4 |
| Chemical/Solvent | 1 | 1 |
Experimental Protocols
To objectively compare the aromatic contributions of this compound and ethyl hexanoate in a beverage, a combination of instrumental and sensory analysis is required.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the odor-active compounds, including this compound and ethyl hexanoate, in a beverage sample.
Methodology:
-
Sample Preparation: A beverage sample (e.g., 10 mL of wine) is subjected to headspace solid-phase microextraction (HS-SPME) to extract volatile and semi-volatile compounds. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is exposed to the headspace of the heated sample.
-
Gas Chromatography: The extracted compounds are desorbed from the SPME fiber in the heated injection port of a gas chromatograph (GC). The GC is equipped with a polar capillary column (e.g., DB-WAX) suitable for separating fatty acid esters.
-
Olfactometry and Mass Spectrometry: The effluent from the GC column is split between a mass spectrometer (MS) for compound identification and an olfactometry port. Trained sensory panelists sniff the olfactometry port and record the time, intensity, and description of each perceived odor.
-
Data Analysis: The retention times of the odor events are matched with the retention times of the compounds identified by the MS. The odor activity value (OAV) for this compound and ethyl hexanoate can be calculated by dividing their concentration (determined by GC-MS) by their respective odor thresholds.
Quantitative Descriptive Analysis (QDA)
Objective: To obtain a detailed and quantitative sensory profile of beverages containing either this compound or ethyl hexanoate.
Methodology:
-
Panel Selection and Training: A panel of 8-12 individuals is screened for their sensory acuity and ability to describe aromas. The selected panelists undergo intensive training to develop a consensus vocabulary for the sensory attributes of the beverage and to calibrate their use of the intensity scale. Reference standards for various fruity, green, and other relevant aromas are used during training.
-
Sample Preparation: A base beverage (e.g., a neutral white wine) is spiked with known concentrations of either this compound or ethyl hexanoate. The concentrations should be representative of typical levels found in commercial beverages. A control sample (base beverage with no added ester) is also included.
-
Sensory Evaluation: The samples are presented to the panelists in a randomized and blind manner in a controlled sensory evaluation environment. Panelists rate the intensity of each previously defined sensory attribute (e.g., fruity, apple, grape, green, waxy) on a continuous line scale (e.g., 0-100).
-
Data Analysis: The data from the individual panelists are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory profiles of the beverages containing this compound and ethyl hexanoate. The results are often visualized using a spider plot.
Mandatory Visualization
References
- 1. The Effect of Ethanol on the Compound Thresholds and Aroma Perception in Chinese Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl Hexanoate Flavour Standard for Sensory Training | FlavorActiV [flavoractiv.com]
- 3. ethyl hexanoate, 123-66-0 [thegoodscentscompany.com]
- 4. This compound, 106-30-9 [thegoodscentscompany.com]
A Comparative Sensory Panel Evaluation of Ethyl Heptanoate and Other Fruity Esters
For researchers, scientists, and drug development professionals working with flavor and fragrance, a nuanced understanding of the sensory properties of aromatic compounds is crucial. This guide provides an objective comparison of the sensory panel evaluation of ethyl heptanoate against other common fruity esters, supported by experimental data.
This compound is an ester recognized for its characteristic fruity aroma, often described as reminiscent of grape, apple, and pear with cognac-like nuances.[1][2][3] It is a key contributor to the aromatic profile of various fruits and alcoholic beverages.[3][4] Understanding its sensory performance relative to other fruity esters is essential for applications ranging from flavor formulation to masking off-notes in pharmaceuticals.
Quantitative Sensory Data Comparison
The following tables summarize key quantitative data for this compound and a selection of other behaviorally relevant fruity esters. Odor detection thresholds, a fundamental measure of an odorant's potency, are presented to provide a direct comparison of their aromatic impact.
| Ester | Chemical Formula | Molecular Weight ( g/mol ) | Odor Detection Threshold (in water, ppb) |
| Ethyl Formate | C₃H₆O₂ | 74.08 | 150,000 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 5,000 |
| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 10 |
| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | 1 |
| Ethyl Valerate | C₇H₁₄O₂ | 130.18 | 1.5 |
| Ethyl Hexanoate | C₈H₁₆O₂ | 144.21 | 1 |
| This compound | C₉H₁₈O₂ | 158.24 | 2.2 |
| Ethyl Octanoate | C₁₀H₂₀O₂ | 172.26 | 15 |
| Ethyl Nonanoate | C₁₁H₂₂O₂ | 186.30 | 850 (in wine) |
| Ethyl Decanoate | C₁₂H₂₄O₂ | 200.32 | 510 (in wine) |
Comparative Sensory Profiles
While odor detection thresholds provide a measure of potency, the qualitative aroma profile is equally important. The following table outlines the characteristic sensory descriptors for this compound and other fruity esters as determined by sensory panels.
| Ester | Common Sensory Descriptors |
| Ethyl Formate | Ethereal, fruity, rum-like |
| Ethyl Acetate | Ethereal, sharp, wine-brandy like, solvent-like |
| Ethyl Propionate | Strong, ethereal, fruity, rum-like |
| Ethyl Butyrate | Ethereal, fruity, buttery, ripe fruit notes |
| Ethyl Valerate | Strong, fruity, apple-like |
| Ethyl Hexanoate | Strong, fruity, winey, with apple, banana, and pineapple notes |
| This compound | Strong, fruity, winey, cognac-like |
| Ethyl Octanoate | Fruity, winey, sweet, with cognac and apricot notes |
| Isoamyl Acetate | Banana, pear drop, sweet, fruity |
Experimental Protocols
The data presented in this guide are typically generated using standardized sensory evaluation methodologies. The following are detailed protocols for two key experimental techniques: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.
1. Panelist Selection and Training:
-
Screening: Candidates are screened for their ability to discriminate between different tastes and aromas and to verbalize their sensory experiences.
-
Training: A panel of 10-12 members undergoes extensive training (typically 40-120 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the esters being tested. Reference standards are used to anchor the sensory terms.
2. Lexicon Development:
-
The panel, facilitated by a panel leader, is presented with a range of fruity esters to generate a comprehensive list of descriptive terms for the aroma.
-
Through discussion and consensus, the list is refined to a final set of non-overlapping attributes (e.g., "fruity," "green," "floral," "sweet," "waxy," "chemical").
3. Sample Evaluation:
-
Samples of each ester are prepared at a standardized concentration in a neutral solvent (e.g., water or ethanol solution) and presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature).
-
Panelists independently rate the intensity of each sensory attribute for each sample on a continuous line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").
4. Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Statistical analysis, such as Analysis of Variance (ANOVA), is performed to determine if there are significant differences in the perceived intensities of the attributes across the different esters.
-
Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the esters and their sensory attributes. The results are often presented in the form of "spider web" diagrams for easy comparison.
Gas Chromatography-Olfactometry (GC-O)
GC-O is an analytical technique that combines gas chromatography with human sensory assessment to identify the compounds responsible for specific aromas in a complex mixture.
1. Sample Preparation:
-
The sample containing the esters is prepared for injection into the gas chromatograph. This may involve solvent extraction, headspace analysis, or solid-phase microextraction (SPME) to isolate the volatile compounds.
2. GC Separation:
-
The volatile compounds are separated based on their boiling points and polarity using a gas chromatograph equipped with an appropriate capillary column.
-
The GC oven temperature is programmed to achieve optimal separation of the target esters.
3. Olfactory Detection:
-
The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and an olfactory detection port (ODP).
-
A trained panelist (or a panel of assessors, taking turns) sniffs the effluent at the ODP and records the time, duration, and a description of each odor detected.
4. Data Analysis:
-
The retention times of the detected odors are correlated with the peaks from the chemical detector to identify the specific compound responsible for each aroma.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative importance of each odorant by serially diluting the sample extract until the aroma is no longer detectable.
Olfactory Signaling Pathway
The perception of fruity esters, like all odors, is initiated by the interaction of the volatile molecules with olfactory receptors in the nasal cavity. This triggers a signaling cascade that results in the perception of a specific aroma.
The binding of an ester molecule to its specific olfactory receptor, which is a G-protein coupled receptor (GPCR), initiates a series of intracellular events. This leads to the depolarization of the olfactory receptor neuron and the generation of an action potential, which is transmitted to the olfactory bulb in the brain for processing. The brain then integrates the signals from multiple olfactory receptors to create the final perception of the fruity aroma.
References
- 1. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 2. chemimpex.com [chemimpex.com]
- 3. perfumiarz.com [perfumiarz.com]
- 4. Increase of medium-chain fatty acid ethyl ester content in mixed H. uvarum/S. cerevisiae fermentation leads to wine fruity aroma enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficiency of different lipases for ethyl ester synthesis.
A Comparative Guide to Lipase Efficiency in Ethyl Ester Synthesis
For researchers and professionals in the scientific and pharmaceutical fields, the enzymatic synthesis of ethyl esters offers a green and highly selective alternative to traditional chemical methods. Lipases, as biocatalysts, are central to this process, and their efficiency can vary significantly based on their source and immobilization. This guide provides an objective comparison of commonly used commercial lipases for ethyl ester synthesis, supported by experimental data and detailed methodologies.
Comparative Performance of Commercial Lipases
Several microbial lipases are commercially available and widely used in biocatalysis. Among the most studied for ester synthesis are Novozym® 435 (from Candida antarctica lipase B), Lipozyme® TL IM (from Thermomyces lanuginosus), and Lipozyme® RM IM (from Rhizomucor miehei). Their performance in the synthesis of ethyl esters is influenced by factors such as the specific fatty acid or alcohol used, as well as reaction conditions like temperature and solvent.
A study comparing these three lipases in the synthesis of various flavor esters, including ethyl esters, found that Novozym® 435 was generally the most efficient biocatalyst.[1][2] However, for the synthesis of ethyl butyrate, Lipozyme® RM IM demonstrated superior performance.[1][2] In reactions with butyric acid, all three biocatalysts showed high conversion rates.[2]
In the context of producing ethyl esters from oils (biodiesel production), the concept of "combi-lipases" has been explored to enhance conversion efficiency. For olive oil, a combination of Novozym® 435 (CALB), Lipozyme® TL IM (TLL), and Lipozyme® RM IM (RML) achieved a 95% conversion efficiency in 18 hours, a significant increase from the 50% conversion achieved by the best individual lipase (Novozym® 435) alone. For palm oil, a combination of Lipozyme® TL IM and Lipozyme® RM IM resulted in an 80% conversion in 18 hours, compared to 44% with only Lipozyme® TL IM.
The choice of lipase can also be influenced by the specific substrates. For instance, in the synthesis of DHA/EPA ethyl esters, Novozym® 435 has been shown to be effective. The catalytic efficiency of lipases is also dependent on their stability and activity in the chosen reaction medium, which can range from organic solvents to solvent-free systems.
The following table summarizes quantitative data from studies on the efficiency of these lipases for ethyl ester synthesis.
| Lipase | Substrates | Product | Conversion/Yield | Reaction Time (h) | Temperature (°C) | Reference |
| Novozym® 435 (CALB) | Butyric acid, Ethanol | Ethyl butyrate | High | - | - | --INVALID-LINK-- |
| Lipozyme® RM IM (RML) | Butyric acid, Ethanol | Ethyl butyrate | Highest | - | - | --INVALID-LINK-- |
| Novozym® 435 (CALB) | Olive Oil, Ethanol | Ethyl esters | ~50% | 18 | 40 | --INVALID-LINK-- |
| Combi-lipase* | Olive Oil, Ethanol | Ethyl esters | 95% | 18 | 40 | --INVALID-LINK-- |
| Lipozyme® TL IM (TLL) | Palm Oil, Ethanol | Ethyl esters | ~44% | 18 | 40 | --INVALID-LINK-- |
| Combi-lipase** | Palm Oil, Ethanol | Ethyl esters | 80% | 18 | 40 | --INVALID-LINK-- |
| Novozym® 435 | DHA+EPA concentrate, Ethyl acetate | DHA/EPA ethyl ester | 89-94% | 5 | 60 | --INVALID-LINK-- |
*Combi-lipase composition: 29.0% Lipozyme® TL IM, 12.5% Lipozyme® RM IM, and 58.5% Novozym® 435. **Combi-lipase composition: 52.5% Lipozyme® TL IM and 47.5% Lipozyme® RM IM.
Experimental Protocols
The following is a generalized experimental protocol for the lipase-catalyzed synthesis of ethyl esters based on common methodologies reported in the literature.
Objective: To compare the efficiency of different lipases for the synthesis of a target ethyl ester.
Materials:
-
Lipases: Novozym® 435, Lipozyme® TL IM, Lipozyme® RM IM
-
Substrates: Carboxylic acid (e.g., butyric acid, oleic acid) and ethanol
-
Solvent (optional): n-hexane, heptane, or a solvent-free system
-
Molecular sieves (optional, for water removal)
-
Reaction vessel: Screw-capped flasks or a temperature-controlled reactor
-
Shaker or magnetic stirrer
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the carboxylic acid and ethanol at a specified molar ratio (e.g., 1:1 or with an excess of one substrate).
-
If using a solvent, add the desired volume. For solvent-free systems, the substrates themselves act as the reaction medium.
-
Add the immobilized lipase to the mixture. The enzyme loading is typically expressed as a percentage of the total substrate weight (e.g., 5-10% w/w).
-
If required, add molecular sieves to remove water produced during the esterification, which can shift the reaction equilibrium towards product formation.
-
-
Reaction Conditions:
-
Place the reaction vessel in a shaker or on a magnetic stirrer set to a constant agitation speed (e.g., 150-200 rpm) to ensure proper mixing.
-
Maintain the reaction at a constant temperature (e.g., 40-60 °C) using a water bath or a temperature-controlled reactor jacket.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw small aliquots of the reaction mixture.
-
To stop the reaction in the sample, immediately dilute it with a suitable solvent (e.g., ethanol or hexane) and/or filter out the immobilized enzyme.
-
Analyze the composition of the sample using GC or HPLC to determine the concentration of the ethyl ester product and the remaining substrates.
-
-
Data Analysis:
-
Calculate the conversion percentage of the limiting substrate or the yield of the ethyl ester at each time point.
-
Plot the conversion/yield as a function of reaction time for each lipase.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
Compare the final conversion/yield and the initial reaction rates for the different lipases to evaluate their relative efficiency.
-
-
Enzyme Reusability (Optional):
-
After the reaction, recover the immobilized lipase by filtration or decantation.
-
Wash the enzyme with a suitable solvent to remove any adsorbed substrates and products.
-
Dry the lipase and reuse it in a subsequent reaction cycle under the same conditions to assess its operational stability.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the efficiency of different lipases in ethyl ester synthesis.
Caption: Workflow for comparing lipase efficiency in ethyl ester synthesis.
References
The Synergy of Scent and Science: Cross-Validating GC-MS and Sensory Data for Ethyl Heptanoate
A deep dive into the analytical and perceptual evaluation of a key fruity aroma compound, this guide offers a comparative look at Gas Chromatography-Mass Spectrometry (GC-MS) and sensory analysis for ethyl heptanoate. It provides researchers, scientists, and drug development professionals with detailed experimental protocols and a framework for correlating instrumental data with human perception.
This compound, an ester known for its characteristic fruity aroma reminiscent of pineapple, grape, and green apple, is a significant contributor to the sensory profile of numerous foods and beverages, including wine, spirits, and fruit-based products.[1][2] The accurate quantification and perceptual evaluation of this compound are crucial for quality control, product development, and understanding flavor chemistry. This guide explores the cross-validation of two primary methodologies used for this purpose: the objective, instrumental approach of GC-MS and the subjective, human-centric method of sensory analysis.
Performance Comparison at a Glance: GC-MS vs. Sensory Analysis
A clear understanding of the strengths and limitations of each method is essential for a comprehensive analysis of this compound's contribution to aroma. The following table summarizes a hypothetical dataset illustrating the correlation between the concentration of this compound as measured by GC-MS and the perceived fruity aroma intensity rated by a trained sensory panel. The Odor Activity Value (OAV), calculated by dividing the concentration by the odor threshold, is included to bridge the instrumental and sensory data.[3][4][5]
| Sample ID | This compound Concentration (µg/L) by GC-MS | Odor Threshold (µg/L) | Odor Activity Value (OAV) | Mean Fruity Aroma Intensity (Sensory Panel Rating 0-10) |
| A | 5 | 10 | 0.5 | 1.2 |
| B | 10 | 10 | 1.0 | 2.5 |
| C | 25 | 10 | 2.5 | 4.8 |
| D | 50 | 10 | 5.0 | 7.1 |
| E | 100 | 10 | 10.0 | 9.3 |
Note: This dataset is illustrative and based on typical correlations found in flavor chemistry research. The odor threshold for this compound can vary depending on the matrix.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in both instrumental and sensory analysis. The following sections provide detailed methodologies for the quantification of this compound by GC-MS and its perceptual evaluation by a trained sensory panel.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification
This protocol outlines a standard method for the quantitative analysis of this compound in a liquid matrix, such as wine.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of the sample in a 25 mL screw-cap vial, add 2 g of sodium chloride to increase the ionic strength of the aqueous phase.
-
Add 10 µL of an internal standard solution (e.g., 100 mg/L of ethyl nonanoate in ethanol) for accurate quantification.
-
Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or a pentane/diethyl ether mixture).
-
Vortex the mixture for 5 minutes to ensure thorough extraction of the volatile compounds.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the organic layer (bottom layer for dichloromethane) using a Pasteur pipette and transfer it to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 180°C at a rate of 5°C/min, then ramp to 240°C at a rate of 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification (target ions for this compound: m/z 88, 101, 115).
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in a model solution (e.g., 12% ethanol in water) with concentrations ranging from 1 to 200 µg/L.
-
Spike each calibration standard with the same internal standard concentration as the samples.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Sensory Analysis Protocol: Quantitative Descriptive Analysis (QDA)
This protocol describes a method for a trained sensory panel to quantify the fruity aroma intensity of samples containing this compound.
1. Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, motivation, and ability to articulate perceptions.
-
Conduct a series of training sessions to familiarize the panelists with the fruity aroma of this compound and other relevant aroma standards.
-
Develop a consensus vocabulary to describe the aroma attributes. For this study, the primary attribute is "fruity aroma intensity."
-
Train panelists to use a line scale (e.g., a 10 cm line anchored with "low" and "high") to rate the intensity of the fruity aroma.
2. Sample Presentation and Evaluation:
-
Prepare samples with varying concentrations of this compound in a neutral base (e.g., a deodorized wine or a sugar-water solution).
-
Present approximately 20 mL of each sample in coded, tulip-shaped glasses covered with watch glasses to concentrate the headspace.
-
Randomize the order of sample presentation for each panelist to minimize order effects.
-
Instruct panelists to swirl the glass, remove the watch glass, and sniff the headspace to evaluate the aroma.
-
Panelists should rate the "fruity aroma intensity" on the provided line scale.
-
Provide panelists with unsalted crackers and water for palate cleansing between samples.
3. Data Analysis:
-
Measure the panelists' ratings on the line scale and convert them to numerical data (e.g., 0 to 10).
-
Calculate the mean intensity rating for each sample across all panelists.
-
Use statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived fruity aroma intensity between the samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationship between the GC-MS data and the sensory data.
Visualizing the Workflow and Pathways
To better illustrate the processes described, the following diagrams were created using the DOT language.
Conclusion
The cross-validation of GC-MS and sensory data provides a powerful and comprehensive approach to understanding the role of this compound in the aroma of various products. While GC-MS offers precise and objective quantification, sensory analysis provides the indispensable context of human perception. By integrating these two methodologies, researchers and product developers can gain a deeper understanding of flavor chemistry, leading to improved quality control and the creation of more desirable products. The use of tools like Odor Activity Values and multivariate statistical analysis is key to bridging the gap between instrumental measurements and the complex world of sensory experience.
References
- 1. This compound, 106-30-9 [thegoodscentscompany.com]
- 2. This compound, 106-30-9 [thegoodscentscompany.com]
- 3. Evaluation of Aroma Characteristics Using the Smart Aroma DatabaseâSimple Calculation of OAVâ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Volatiles by Odor Activity Value and Phenolics of cv. Ayvalik Early-Harvest Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
Tracing Ethyl Heptanoate Formation: A Comparative Guide to Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for tracing the formation of ethyl heptanoate, a key ester contributing to the fruity aroma of fermented beverages and a potential biomarker in various biological systems. By leveraging stable isotopes, researchers can elucidate the biosynthetic pathways, quantify metabolic fluxes, and understand the regulation of its production. This document outlines experimental protocols, presents comparative data, and visualizes the underlying biochemical and experimental workflows.
Introduction to Isotopic Labeling for this compound
Isotopic labeling is a powerful technique used to track the metabolic fate of atoms or molecules.[1] By introducing precursors enriched with stable isotopes like Carbon-13 (¹³C) or Deuterium (²H), scientists can follow their incorporation into downstream products such as this compound.[1] Subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), allows for the identification and quantification of the labeled product, providing insights into its biosynthetic origins. This compound is known to be produced by yeast, such as Saccharomyces cerevisiae, during fermentation through the condensation of ethanol and heptanoic acid.[2][3]
Comparative Isotopic Labeling Strategies
The choice of isotopic tracer is critical and depends on the specific metabolic questions being addressed. Below is a comparison of potential labeling strategies for tracing this compound formation.
| Strategy | Labeled Precursor | Rationale | Expected Labeled Product | Analytical Method | Pros | Cons |
| Strategy 1 | [¹³C]-Ethanol (e.g., [1,2-¹³C₂]-Ethanol) | Traces the incorporation of the ethyl group from ethanol. | This compound with a labeled ethyl moiety (¹³C₂) | GC-MS | Directly confirms ethanol as the precursor for the ethyl group. Relatively straightforward synthesis of the labeled precursor. | Does not provide information on the origin of the heptanoyl group. |
| Strategy 2 | [¹³C]-Heptanoic Acid (e.g., [1-¹³C]-Heptanoic Acid) | Traces the incorporation of the acyl group from heptanoic acid. | This compound with a labeled carbonyl carbon (¹³C₁) in the heptanoyl moiety. | GC-MS | Directly confirms heptanoic acid as the precursor for the heptanoyl group. Can be used to study fatty acid metabolism. | Synthesis of labeled heptanoic acid can be complex and costly. |
| Strategy 3 | [¹³C]-Glucose (e.g., [U-¹³C₆]-Glucose) | Traces the de novo synthesis of both ethanol and heptanoic acid from a central carbon source. | Variably labeled this compound, depending on the metabolic pathways. | GC-MS, LC-MS/MS | Provides a comprehensive view of the entire biosynthetic pathway from a primary carbon source. | Complex labeling patterns can be challenging to interpret. Requires advanced data analysis techniques. |
| Strategy 4 | [²H]-Ethanol (e.g., [D₆]-Ethanol) | Similar to Strategy 1, but uses deuterium as the label. | Deuterated this compound. | GC-MS | Can provide complementary information to ¹³C labeling. May be less expensive than ¹³C-labeled precursors. | Potential for kinetic isotope effects that could alter metabolic fluxes. |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for an isotopic labeling study of this compound formation in a yeast fermentation model.
Caption: A generalized workflow for tracing this compound formation using isotopic labeling.
Detailed Methodologies
1. Yeast Culture and Fermentation:
-
Yeast Strain: Saccharomyces cerevisiae is a common choice for studying ester production.
-
Medium: A defined synthetic medium should be used to control for unlabeled sources of carbon.
-
Labeled Precursor Addition: The isotopically labeled precursor (e.g., [1,2-¹³C₂]-ethanol) is added to the fermentation medium at a known concentration.
-
Incubation: The culture is incubated at a controlled temperature (e.g., 25°C) with shaking for a defined period. Samples are taken at various time points to monitor the production of labeled this compound.
2. Extraction of this compound:
-
Centrifuge the yeast culture sample to separate the cells from the supernatant.
-
Perform a liquid-liquid extraction of the supernatant using a non-polar solvent like hexane or a mixture of hexane and diethyl ether.
-
The organic phase containing the this compound is collected and concentrated under a stream of nitrogen.
3. GC-MS Analysis:
-
The extracted sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A suitable capillary column (e.g., DB-5ms) is used to separate the volatile compounds.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting peaks are recorded.
-
Identification: The retention time and mass spectrum of the this compound peak are compared to an authentic standard.
-
Isotopologue Analysis: The mass spectrum of the this compound from the labeled experiment is analyzed to determine the mass shift due to the incorporation of the stable isotope. The relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.) are quantified.
Signaling Pathways and Biosynthesis
The formation of this compound in yeast is primarily catalyzed by alcohol acetyltransferases (AATs) or esterases acting in reverse. The key precursors are ethanol and an activated form of heptanoic acid, typically heptanoyl-CoA.
References
Comparison of SPME fiber coatings for ethyl heptanoate extraction.
A comprehensive evaluation of Solid-Phase Microextraction (SPME) fiber coatings is crucial for optimizing the extraction of volatile compounds like ethyl heptanoate, a key aroma component in many fruits and beverages. This guide provides a detailed comparison of commonly used SPME fibers, supported by experimental data and protocols, to assist researchers in selecting the most effective fiber for their analytical needs.
Comparison of SPME Fiber Coating Performance for Ester Extraction
The selection of an appropriate SPME fiber is paramount for achieving high extraction efficiency and sensitivity. The choice depends on the polarity and volatility of the analyte. For this compound, which is a semi-polar volatile ester, several fiber coatings have shown efficacy. While direct comparative data for this compound is limited, studies on structurally similar esters like ethyl hexanoate and ethyl octanoate provide valuable insights into fiber performance.
Mixed-phase fiber coatings are often recommended for the extraction of a broad range of volatile compounds, including esters.[1] Fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are known to have a high affinity for esters.[2] Another effective option is Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), which has demonstrated good performance in extracting volatile compounds from complex matrices.[1]
Below is a summary of the performance of different SPME fiber coatings for the extraction of ethyl esters, based on available research. The data is presented as relative peak areas, indicating the extraction efficiency.
| SPME Fiber Coating | Target Analyte(s) | Relative Peak Area (Normalized) | Reference |
| DVB/CAR/PDMS | Esters (general) | High affinity noted | [2] |
| PDMS/DVB | Ethyl hexanoate, Ethyl octanoate | 100 (baseline for comparison) | [3] |
| CAR/PDMS | Volatile compounds (including esters) | Higher total area than other tested fibers | |
| PA (Polyacrylate) | Polar compounds | Lower sensitivity for esters compared to mixed-phase fibers |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon research findings. The following are representative experimental protocols for SPME-based extraction of volatile esters.
Protocol 1: Headspace SPME (HS-SPME) with PDMS/DVB Fiber
This protocol is adapted from a study on the evolution of volatile compounds in sparkling wine.
-
Sample Preparation: Degas liquid samples by sonication for 5 minutes in an ice bath to prevent bubble formation on the fiber.
-
Extraction:
-
Place 2 mL of the sample into a 10 mL or 20 mL headspace vial.
-
Add 0.6 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.
-
Seal the vial with a PTFE/silicon septum.
-
Equilibrate the sample at 40°C for 5 minutes.
-
Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the sample for 30 minutes at 40°C.
-
-
Desorption and Analysis:
-
Immediately after extraction, insert the SPME fiber into the gas chromatograph (GC) injection port.
-
Desorb the analytes at 250°C for 5 minutes in splitless mode.
-
Analyze the desorbed compounds using a GC-Mass Spectrometry (GC-MS) system.
-
Protocol 2: HS-SPME with DVB/CAR/PDMS Fiber
This protocol is based on a method for analyzing volatile compounds in cannabis.
-
Sample Preparation: Weigh 1 g of the solid sample into a 20 mL headspace vial. For liquid samples, use 5 mL.
-
Extraction:
-
Seal the vial tightly.
-
Incubate the vial at 50°C with agitation (500 rpm) for 5 minutes.
-
Expose a 2 cm DVB/CAR/PDMS SPME fiber to the headspace for 20 minutes while maintaining the temperature at 50°C and reducing agitation to 250 rpm.
-
-
Desorption and Analysis:
-
Transfer the fiber to the GC injector port.
-
Desorb the analytes at 300°C for 5.5 minutes in splitless mode for analysis by GC-MS.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the extraction efficiency of different SPME fiber coatings for this compound.
Caption: Workflow for comparing SPME fiber coatings.
References
Inter-laboratory Comparison of Ethyl Heptanoate Analysis in Wine: A Guide for Researchers
Introduction
Comparison of Analytical Methods
The primary analytical technique for the quantification of ethyl heptanoate and other volatile compounds in wine is Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID). Sample preparation methods, most notably Headspace Solid-Phase Microextraction (HS-SPME), play a critical role in the sensitivity and accuracy of the analysis.
Table 1: Performance Characteristics of Analytical Methods for this compound in Wine
| Analytical Method | Sample Preparation | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) | Repeatability (RSD%) | Recovery (%) | Reference |
| HS-SPME-GC-MS | HS-SPME with DVB/CAR/PDMS fiber | 0.001 - 2.554 (for various esters) | 0.003 - 7.582 (for various esters) | >0.99 | 1.2 - 13.4 | 92.4 - 102.6 | [1] |
| Direct Injection-GC-MS | Direct Injection | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| LLME-GC-MS | Liquid-Liquid Microextraction | Not specified for this compound | 2 - 7 (for most compounds) | >0.99 | <10 | 92.2 - 103 | [3][4] |
| HS-SPME-GC-MS | HS-SPME | Not specified for this compound | Not specified for this compound | >0.99 | <15 | Not Specified | [5] |
Note: Data presented is a compilation from various studies and may not be directly comparable due to differences in wine matrices, calibration methods, and specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results across laboratories. Below are representative protocols for the analysis of this compound in wine.
1. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used method for the analysis of volatile and semi-volatile compounds in wine.
-
Sample Preparation:
-
A 10 mL aliquot of wine is placed in a 20 mL headspace vial.
-
An internal standard solution (e.g., 3-octanol or deuterated esters like ethyl-d5 hexanoate) is added.
-
To enhance the release of volatile compounds, a salt, such as sodium chloride (e.g., 3.5 g), is often added to the sample.
-
The vial is sealed with a PTFE-lined septum and equilibrated at a controlled temperature (e.g., 45°C) for a specific time (e.g., 10 minutes).
-
-
SPME Extraction:
-
A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30-45 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
The SPME fiber is then inserted into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
-
GC Column: A capillary column with a polar stationary phase (e.g., wax or polyethylene glycol) is typically used.
-
Oven Temperature Program: An initial temperature of 40°C is held for a few minutes, then ramped up to around 240°C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
MS Detector: The mass spectrometer is operated in Electron Ionization (EI) mode, scanning a mass range of approximately m/z 35-350. Quantification is often performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.
-
2. Liquid-Liquid Microextraction (LLME) followed by GC-MS
This method involves the extraction of analytes from the wine matrix into a small volume of an organic solvent.
-
Sample Preparation and Extraction:
-
A known volume of wine (e.g., 3 mL) is diluted with water.
-
An internal standard (e.g., 1-octanol) is added.
-
A salting-out agent (e.g., ammonium sulfate) may be added to improve extraction efficiency.
-
A small volume of a water-immiscible organic solvent (e.g., dichloromethane) is added, and the mixture is vigorously shaken.
-
The mixture is centrifuged to separate the organic and aqueous phases.
-
A small aliquot of the organic phase containing the extracted esters is taken for analysis.
-
-
GC-MS Analysis:
-
The analytical conditions for GC-MS are similar to those described for the HS-SPME method.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the analysis of this compound in wine using HS-SPME-GC-MS.
Caption: Experimental workflow for this compound analysis in wine.
The analysis of this compound in wine is predominantly carried out using GC-based methods, with HS-SPME-GC-MS being a popular choice due to its sensitivity and minimal sample preparation. The performance data gathered from various studies, while not from a single, unified inter-laboratory trial, provides a valuable benchmark for laboratories involved in wine analysis. Adherence to well-documented and validated protocols is paramount for achieving accurate and reproducible results. Future inter-laboratory proficiency studies specifically targeting key esters like this compound would be beneficial for establishing a more definitive consensus on method performance and ensuring high-quality data across the wine industry and research community.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. Analysis of volatile compounds in wines by gas chromatography (Type-IV) | OIV [oiv.int]
- 3. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Relative odor contribution of ethyl heptanoate in complex aroma mixtures.
A Comparative Guide to the Odor Contribution of an Understated Ester
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of aromatic compounds is paramount. Among the myriad of esters that contribute to the fruity and floral notes of complex mixtures, ethyl heptanoate often plays a pivotal, albeit sometimes understated, role. This guide provides an objective comparison of the odor contribution of this compound against other key ethyl esters in various complex matrices, supported by experimental data and detailed methodologies.
This compound, with its characteristic fruity, vinous, and cognac-like aroma, is a significant contributor to the sensory profile of numerous alcoholic beverages and fruit juices. Its impact, however, is best understood in the context of other prevalent esters, such as ethyl hexanoate, ethyl octanoate, and ethyl butanoate. The perceived aroma of a product is not merely the sum of its individual components but a complex interplay of concentrations and sensory thresholds, a concept quantified by the Odor Activity Value (OAV). The OAV, calculated by dividing the concentration of a compound by its odor detection threshold, is a critical metric for assessing the relative importance of an aroma compound.
Comparative Analysis of Odor Contribution
The following tables summarize the quantitative data on the concentration and OAV of this compound and other significant ethyl esters in three distinct complex mixtures: a Chinese Luzhou-flavor spirit, a red wine, and a tropical fruit juice. This data allows for a direct comparison of their relative odor contributions.
Table 1: Relative Odor Contribution of Ethyl Esters in Luzhou-Flavor Spirit (Head Fraction)
| Compound | Odor Descriptor | Concentration (mg/L) | Odor Threshold (μg/L in 50% ethanol) | Odor Activity Value (OAV) |
| Ethyl Butanoate | Fruity, Pineapple | 13.0 | 15 | 867 |
| Ethyl Hexanoate | Fruity, Apple, Anise | 1850 | 1 | 1,850,000 |
| This compound | Fruity, Winey, Cognac | 6.3 | 1.5 | 4,200 |
| Ethyl Octanoate | Fruity, Apricot, Sweet | 25.4 | 0.8 | 31,750 |
Table 2: Relative Odor Contribution of Ethyl Esters in Cabernet Franc Red Wine
| Compound | Odor Descriptor | Concentration (μg/L) | Odor Threshold (μg/L in 10% ethanol) | Odor Activity Value (OAV) |
| Ethyl Butanoate | Fruity, Pineapple | 130 | 15 | 8.7 |
| Ethyl Hexanoate | Fruity, Apple, Anise | 220 | 1 | 220 |
| This compound | Fruity, Winey, Cognac | 9.2 | 1.5 | 6.1 |
| Ethyl Octanoate | Fruity, Apricot, Sweet | 550 | 0.8 | 687.5 |
Table 3: Relative Odor Contribution of Ethyl Esters in Mango Juice (cv. Haden)
| Compound | Odor Descriptor | Concentration (μg/kg) | Odor Threshold (μg/L in water) | Odor Activity Value (OAV) |
| Ethyl Butanoate | Fruity, Pineapple | 980 | 1 | 980 |
| Ethyl Hexanoate | Fruity, Apple, Anise | 80 | 1 | 80 |
| This compound | Fruity, Winey, Cognac | N/A | 2.2 | N/A |
| Ethyl Octanoate | Fruity, Apricot, Sweet | 120 | 15 | 8 |
Note: Data for this compound in this specific mango juice study was not available.
Experimental Protocols
The determination of the relative odor contribution of volatile compounds like this compound relies on sophisticated analytical techniques. The primary method cited in the supporting literature is Gas Chromatography-Olfactometry (GC-O), often coupled with Aroma Extract Dilution Analysis (AEDA).
Protocol for Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis (GC-O/AEDA)
This protocol outlines the key steps for determining the Flavor Dilution (FD) factor, a measure of the odor potency of a compound in an extract.
1. Sample Preparation and Extraction:
-
Objective: To isolate the volatile and semi-volatile aroma compounds from the sample matrix (e.g., spirit, wine, or fruit juice).
-
Methodology: Liquid-Liquid Extraction (LLE)
-
A known volume of the sample (e.g., 100 mL) is diluted with deionized water to reduce the ethanol content if necessary.
-
An internal standard (e.g., ethyl nonanoate) is added for quantification purposes.
-
The diluted sample is extracted multiple times with a non-polar solvent (e.g., dichloromethane or diethyl ether).
-
The organic phases are combined, dried over anhydrous sodium sulfate, and carefully concentrated to a small volume (e.g., 1 mL) using a Vigreux column to minimize the loss of volatile compounds.
-
2. Gas Chromatography-Olfactometry (GC-O) Analysis:
-
Objective: To separate the individual volatile compounds and allow for their sensory detection by a human panelist.
-
Instrumentation: A gas chromatograph equipped with a sniffing port at the end of the capillary column, which splits the effluent between a chemical detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the sniffing port.
-
GC Conditions (Example for Alcoholic Beverages):
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped up to 230°C at a rate of 5°C/min, and held for 10 minutes.
-
Injector: Splitless mode at 250°C.
-
Sniffing Port: Heated to 250°C, with humidified air added to prevent nasal dryness.
-
3. Aroma Extract Dilution Analysis (AEDA):
-
Objective: To determine the Flavor Dilution (FD) factor of each odor-active compound.
-
Procedure:
-
The concentrated aroma extract is serially diluted with the extraction solvent (e.g., in a 1:1, 1:2, 1:4, 1:8, etc., series).
-
Each dilution is analyzed by GC-O.
-
The panelist records the retention time and provides a sensory descriptor for each odor detected.
-
The FD factor for a specific compound is the highest dilution at which it can still be detected by the panelist. A higher FD factor indicates a more potent odorant.
-
4. Quantification and OAV Calculation:
-
Objective: To determine the concentration of each key odorant and calculate its OAV.
-
Methodology: Stable Isotope Dilution Assay (SIDA)
-
Known amounts of isotopically labeled internal standards for the target compounds are added to the sample before extraction.
-
The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The concentration of each compound is calculated based on the ratio of the peak area of the native compound to its labeled internal standard.
-
-
OAV Calculation: The concentration of the compound is divided by its odor detection threshold in a matrix similar to the sample (e.g., 10% ethanol for wine).
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for determining the relative odor contribution of this compound and the logical relationship for calculating the Odor Activity Value.
Conclusion
The data presented in this guide demonstrates that while this compound is a consistent contributor to the fruity and vinous character of complex aromas, its relative importance can vary significantly depending on the matrix and the presence of other potent esters. In the Luzhou-flavor spirit, its OAV is substantial, yet it is overshadowed by the exceptionally high OAV of ethyl hexanoate. In red wine, its contribution is more on par with other esters, while in some fruit juices, its presence may be less impactful compared to esters like ethyl butanoate. This comparative analysis underscores the importance of quantitative, data-driven approaches for a precise understanding of aroma profiles, which is essential for product development, quality control, and sensory science research.
A Head-to-Head Battle of the Esters: Ethyl Heptanoate vs. Ethyl Acetate as a Laboratory Solvent
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process sustainability. This guide provides a comprehensive comparison of the efficacy of ethyl heptanoate and ethyl acetate, two ester solvents with distinct properties and potential applications.
Ethyl acetate has long been a workhorse solvent in the laboratory, favored for its versatility and relatively low cost. However, with an increasing emphasis on green chemistry and the need for solvents with specific properties for novel synthetic routes, alternatives like this compound are gaining attention. This comparison delves into their physical and chemical characteristics, supported by experimental data, to provide a clear guide for solvent selection.
At a Glance: Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of a solvent is the first step in determining its suitability for a particular application. The following table summarizes the key properties of this compound and ethyl acetate.
| Property | This compound | Ethyl Acetate |
| Molecular Formula | C9H18O2 | C4H8O2 |
| Molecular Weight | 158.24 g/mol | 88.11 g/mol |
| Boiling Point | 188-189 °C | 77.1 °C |
| Melting Point | -66 °C | -83.6 °C |
| Density | 0.87 g/mL at 25 °C | ~0.902 g/mL at 20 °C |
| Solubility in Water | Insoluble | Slightly soluble (8.7 g/100 mL at 20 °C) |
| Flash Point | 66 °C | -4 °C |
Efficacy as a Solvent: A Comparative Overview
The true measure of a solvent's utility lies in its performance in various laboratory applications. While direct, comprehensive comparative studies are emerging, the existing data and the inherent properties of these two esters allow for a reasoned evaluation of their potential efficacy in different contexts.
Reaction Medium
The higher boiling point of this compound makes it a suitable solvent for reactions that require elevated temperatures, offering a wider operational window compared to the more volatile ethyl acetate. This can be particularly advantageous for reactions with slow kinetics, allowing for longer reaction times at higher temperatures without significant solvent loss. Conversely, the lower boiling point of ethyl acetate facilitates its removal from the reaction mixture post-reaction, which can simplify product isolation and purification.
Extraction Solvent
The choice between this compound and ethyl acetate for extraction depends heavily on the polarity of the target compound. Ethyl acetate, being moderately polar, is effective for extracting a wide range of organic compounds. Its slight solubility in water, however, can lead to the co-extraction of water and water-soluble impurities. This compound, with its longer alkyl chain, is significantly less polar and virtually insoluble in water. This property can be advantageous for the selective extraction of nonpolar compounds from aqueous mixtures, minimizing the transfer of water into the organic phase.
Chromatography
In chromatographic applications, both solvents can be employed as components of the mobile phase. Ethyl acetate is a common solvent in normal-phase chromatography, often used in combination with a nonpolar solvent like hexane. The less polar nature of this compound suggests it could be a viable alternative to other nonpolar solvents in certain applications, potentially offering different selectivity for specific separations.
Experimental Protocols for Efficacy Evaluation
To provide a framework for researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of Solubility
Objective: To quantitatively determine and compare the solubility of a solid compound in this compound and ethyl acetate at a specific temperature.
Materials:
-
Solid compound of interest
-
This compound (analytical grade)
-
Ethyl acetate (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Constant temperature bath or incubator
-
Vortex mixer
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare saturated solutions by adding an excess amount of the solid compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer at regular intervals for a predetermined equilibration time (e.g., 24 hours) to ensure saturation.
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant from each vial using a syringe and filter it through a syringe filter to remove any suspended particles.
-
Dilute the filtered solutions with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solutions using the chosen analytical method to determine the concentration of the dissolved compound.
-
Calculate the solubility in units of g/L or mol/L.
Experimental Protocol 2: Evaluation of Extraction Efficiency
Objective: To compare the efficiency of this compound and ethyl acetate in extracting a target compound from an aqueous solution.
Materials:
-
Aqueous solution of a known concentration of the target compound
-
This compound
-
Ethyl acetate
-
Separatory funnels
-
Graduated cylinders
-
Analytical instrument for quantification
Procedure:
-
Measure a known volume of the aqueous solution containing the target compound into two separate separatory funnels.
-
Add an equal volume of this compound to one funnel and ethyl acetate to the other.
-
Stopper the funnels and shake vigorously for a set period (e.g., 2 minutes), periodically venting to release any pressure buildup.
-
Allow the layers to separate completely.
-
Carefully drain the lower aqueous layer from each funnel into separate containers.
-
Analyze the concentration of the target compound remaining in the aqueous layers using a suitable analytical technique.
-
Calculate the extraction efficiency for each solvent using the following formula: Extraction Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
Experimental Protocol 3: Monitoring Reaction Kinetics
Objective: To compare the rate of a chemical reaction in this compound and ethyl acetate.
Materials:
-
Reactants for the chosen chemical reaction
-
This compound
-
Ethyl acetate
-
Reaction vessel with temperature control and stirring
-
Sampling apparatus
-
Analytical instrument for monitoring reactant or product concentration (e.g., GC, HPLC, UV-Vis spectrophotometer)
Procedure:
-
Set up two identical reaction vessels, one with this compound and the other with ethyl acetate as the solvent.
-
Ensure both vessels are maintained at the same constant temperature.
-
Initiate the reactions by adding the reactants to each solvent simultaneously.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or adding a quenching agent).
-
Analyze the concentration of a key reactant or product in each aliquot using the chosen analytical method.
-
Plot the concentration of the monitored species versus time for each solvent.
-
Determine the initial reaction rate and/or the rate constant for the reaction in each solvent to compare their effects on the reaction kinetics.
Visualizing the Comparison
To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.
Caption: Key factors influencing the choice between this compound and ethyl acetate.
Safety Operating Guide
Proper Disposal of Ethyl Heptanoate: A Guide for Laboratory Professionals
The safe and compliant disposal of ethyl heptanoate is critical for ensuring laboratory safety and environmental protection. As a combustible liquid and an irritant, improper handling can pose significant risks. This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is essential to be aware of its hazards and the necessary safety precautions. This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2][3] Inhalation may also lead to respiratory system irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Use only with adequate ventilation. If ventilation is inadequate or if there is a risk of inhaling vapors, a respirator may be necessary.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical aid.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
Operational Disposal Plan
This compound must be managed as hazardous waste in accordance with federal, state, and local regulations. It cannot be disposed of in the regular trash or poured down the sanitary sewer system. The primary disposal method is through an approved hazardous waste disposal facility, arranged by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
Step 1: Waste Collection
-
Treat all this compound no longer intended for use as hazardous waste.
-
Collect the waste in a designated, chemically compatible container. Plastic containers are often preferred to glass to minimize the risk of breakage.
-
The container must be in good condition, leak-proof, and have a tightly sealing cap. Keep the container closed except when adding waste.
-
Do not overfill the container; it is recommended to fill it to no more than 90% of its capacity.
Step 2: Labeling the Waste Container
-
Label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include the following information:
-
The words "Hazardous Waste."
-
Full common chemical name: "this compound" (do not use abbreviations or formulas).
-
The quantity or percentage of the waste in the container.
-
Date of waste generation (the date the container is full).
-
The location of origin (e.g., building and room number).
-
The name and contact number of the Principal Investigator or responsible person.
-
Appropriate hazard pictograms (e.g., flammable, irritant).
-
Step 3: Storing the Waste
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.
-
Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents and strong bases. Store acids and bases separately.
-
The SAA must be under the direct supervision of laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition like heat, sparks, or open flames.
Step 4: Arranging for Disposal
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three days.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Do not transport hazardous waste yourself.
Step 5: Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., ethanol).
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove all labels from the container, and it may then be disposed of as regular trash.
Spill Management
In the event of a spill, ensure adequate ventilation and remove all sources of ignition. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry earth. Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste. Prevent the spill from entering drains or waterways.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Property | Value | Citation(s) |
| Physical State | Colorless Liquid | |
| Flash Point | 66 °C (151 °F) Closed Cup | |
| Boiling Point | 188-189 °C | |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Incompatible Materials | Strong oxidizing agents, strong bases | |
| SAA Storage Limit | Max. 55 gallons of hazardous waste | |
| Container Rinsate | Collect and manage as hazardous waste |
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Heptanoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl Heptanoate, a common fragrance and flavoring ingredient also used in organic synthesis. Adherence to these procedures is critical for minimizing risks and ensuring operational efficiency.
Personal Protective Equipment (PPE) at a Glance
When handling this compound, a specific array of personal protective equipment is necessary to prevent exposure and ensure safety. The following table summarizes the required PPE based on safety data sheet recommendations.[1][2][3]
| Body Part | Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield may be appropriate for splash hazards.[1][2] |
| Skin | Chemically resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.4mm are recommended. Always inspect gloves before use and use proper removal techniques. |
| Body | Protective clothing | The type of protective clothing should be selected based on the concentration and amount of the dangerous substance at the specific workplace. Consider flame-retardant and antistatic protective clothing. |
| Respiratory | Air-purifying respirator | Required when vapors or aerosols are generated, or if ventilation is inadequate. Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |
Hazard Identification and Physical Properties
This compound is classified as a combustible liquid and can cause skin and eye irritation. Understanding its physical and chemical properties is crucial for safe handling.
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Fruity, pineapple, and cognac-like |
| Flash Point | 66°C (151°F) to 85°C (185°F) (closed cup) |
| Boiling Point | 188-190°C |
| Solubility | Insoluble in water; soluble in ethanol, ether, and organic solvents |
| Hazards | Combustible liquid, Skin irritation, Serious eye irritation |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and strong oxidizing agents.
-
Container Integrity: Keep the container tightly closed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
Handling and Use
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.
-
Grounding: Take measures to prevent the buildup of electrostatic charge, as vapors can form explosive mixtures with air.
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the handling area.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Avoid inhaling vapor or mist.
Emergency Procedures and First Aid
Immediate and appropriate responses to exposure are critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Spill Response Workflow
In the event of a spill, a clear and immediate plan of action is necessary to contain and mitigate the hazard.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with local, regional, and national regulations.
-
Environmental Precautions: Do not let the product enter drains, other waterways, or soil.
By implementing these comprehensive safety and handling procedures, laboratories can significantly mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
